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  • Product: 2-Chloro-4-(methylamino)nicotinonitrile
  • CAS: 676601-68-6

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2-Chloro-4-(methylamino)nicotinonitrile

An in-depth technical analysis of 2-Chloro-4-(methylamino)nicotinonitrile requires a rigorous understanding of heterocyclic chemistry, specifically the electronic dynamics of poly-substituted pyridines. As a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Chloro-4-(methylamino)nicotinonitrile requires a rigorous understanding of heterocyclic chemistry, specifically the electronic dynamics of poly-substituted pyridines. As a highly versatile building block, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly ATP-competitive kinase inhibitors and novel agrochemicals.

The following whitepaper details the physicochemical profiling, mechanistic causality of its synthesis, and its orthogonal reactivity.

Structural and Physicochemical Profiling

2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6) is a di-substituted pyridine-3-carbonitrile[1]. Its architecture is defined by a central electron-deficient pyridine ring, further deactivated by a strongly electron-withdrawing cyano group at C-3 and a chlorine atom at C-2. Conversely, the methylamino group at C-4 provides localized electron density via resonance, creating a highly polarized push-pull system.

The quantitative physicochemical parameters of this compound dictate its behavior in both synthetic workflows and biological systems[1]. The topological polar surface area (TPSA) of 48.7 Ų and an XLogP3-AA of 2.1 make this scaffold highly compliant with Lipinski’s Rule of Five, serving as an ideal starting point for orally bioavailable or CNS-penetrant drug candidates[1].

Table 1: Quantitative Physicochemical Parameters

ParameterValuePharmacokinetic / Synthetic Implication
CAS Number 676601-68-6Unique identifier for regulatory compliance[2].
Molecular Formula C7H6ClN3Defines the atomic composition and isotopic distribution[1].
Molecular Weight 167.596 g/mol Low molecular weight allows for extensive downstream elaboration[1].
Exact Mass 167.0250Crucial for High-Resolution Mass Spectrometry (HRMS) validation[1].
XLogP3-AA 2.1Optimal lipophilicity for membrane permeability[1].
TPSA 48.7 ŲExcellent predictor for high intestinal absorption and BBB penetration[1].
H-Bond Donors 1Secondary amine serves as a critical hinge-binding motif in kinases[1].
H-Bond Acceptors 3Nitrile and pyridine nitrogens enable complex target interactions[1].

Mechanistic Causality in Regioselective Synthesis

The synthesis of 2-chloro-4-(methylamino)nicotinonitrile relies on the differential electrophilicity of halogenated pyridine precursors[3]. The standard approach involves the nucleophilic aromatic substitution (S_NAr) of 2,4-dichloronicotinonitrile with methylamine.

Why does substitution occur exclusively at C-4? In 2,4-dichloronicotinonitrile, both the C-2 and C-4 positions are activated toward nucleophilic attack by the electron-withdrawing cyano group and the pyridine nitrogen. However, regioselectivity is driven by the thermodynamic stabilization of the transition state (Meisenheimer complex). When methylamine attacks C-4, the resulting negative charge is delocalized directly onto the highly electronegative para-pyridine nitrogen. This resonance stabilization is vastly superior to the stabilization achieved during C-2 attack, where steric hindrance between the incoming nucleophile, the adjacent cyano group, and the pyridine lone pair raises the activation energy[3].

G A 2,4-Dichloronicotinonitrile (Electrophile) B Methylamine (Nucleophile) THF, 0°C A->B  Addition   C Meisenheimer Complex (Para-N Stabilized) B->C  Regioselective  Attack at C-4   D 2-Chloro-4-(methylamino) nicotinonitrile C->D  Chloride  Elimination  

Regioselective SNAr workflow for 2-chloro-4-(methylamino)nicotinonitrile synthesis.

Self-Validating Protocol: Regioselective Amination

To ensure high chemopurity and prevent the formation of bis-aminated byproducts, the following self-validating protocol must be strictly adhered to.

Step 1: Reaction Setup Dissolve 1.0 equivalent of 2,4-dichloronicotinonitrile in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Causality: THF provides optimal solubility for the organic precursor and lacks acidic protons that could prematurely quench the nucleophile.

Step 2: Controlled Nucleophilic Addition Cool the reaction vessel to exactly 0°C using an ice-water bath. Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Slowly add 1.1 equivalents of methylamine (2.0 M solution in THF) dropwise over 15 minutes. Causality: The 0°C temperature kinetically traps the C-4 substitution product and prevents thermodynamic over-reaction at C-2. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the deactivation of unreacted methylamine.

Step 3: In-Process Control (IPC) & Validation Stir the reaction for 2 hours at 0°C. Extract a 10 µL aliquot, dilute in mass-spec grade acetonitrile, and analyze via LC-MS. Validation: The system validates itself when the LC-MS trace confirms the complete consumption of the starting material (m/z ~173) and the emergence of a single major product peak corresponding to the monaminated product (m/z ~168, [M+H]+)[1]. Detection of a mass at m/z ~162 indicates bis-amination, signaling a failure in temperature control.

Step 4: Quench and Isolation Quench the reaction by adding a volume of cold deionized water equal to the THF volume. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Causality: The aqueous quench solubilizes and removes DIPEA-HCl salts and any trace unreacted methylamine. The target compound's lipophilicity ensures it partitions entirely into the organic phase, yielding a highly pure crude product that often bypasses the need for column chromatography[4].

Orthogonal Reactivity & Downstream Derivatization

The true value of 2-chloro-4-(methylamino)nicotinonitrile in drug discovery lies in its orthogonal reactivity. The molecule possesses three distinct functional handles that can be manipulated independently without cross-interference.

  • C-2 Chloride (Electrophilic Handle): The retained chlorine atom is highly reactive toward Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid introduction of aryl, heteroaryl, or complex amine substituents to probe the hydrophobic pockets of target proteins.

  • C-3 Nitrile (Latent Electrophile): The cyano group can be selectively hydrolyzed to a primary amide or carboxylic acid under controlled acidic/basic conditions. Alternatively, reduction with LiAlH4 yields a primary amine, providing a critical vector for cyclization into fused pyrido-pyrimidine systems.

  • C-4 Methylamino (Nucleophilic/H-Bonding Handle): The secondary amine can be further alkylated or acylated. In biological systems, this moiety frequently acts as a critical hydrogen-bond donor to the backbone carbonyls in the kinase hinge region.

G Core 2-Chloro-4-(methylamino)nicotinonitrile C2 C-2 Chloride Suzuki/Buchwald Cross-Coupling Core->C2  Pd-Catalysis   C3 C-3 Nitrile Hydrolysis / Reduction to Amine Core->C3  LiAlH4 / Acid   C4 C-4 Methylamino H-bond Donor / Alkylation Core->C4  Electrophiles  

Orthogonal reactivity sites of 2-chloro-4-(methylamino)nicotinonitrile.

References

  • Guidechem. "2-CHLORO-4-(METHYLAMINO)NICOTINONITRILE 676601-68-6 wiki". Available at:[1]

  • NextSDS. "2-CHLORO-4-(METHYLAMINO)NICOTINONITRILE — Chemical Substance Information". Available at:[2]

  • Alfa Chemistry. "CAS 676602-31-6 methyl 3-cyano-4-fluorobenzoate (Catalog Data)". Available at:[4]

  • VDOC.PUB. "Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives." Available at:[3]

Sources

Foundational

Solubility Profile of 2-Chloro-4-(methylamino)nicotinonitrile in Polar Organic Solvents

Executive Summary 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical building block in the synthesis of complex nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical building block in the synthesis of complex nitrogenous heterocycles, such as pyrazolo[3,4-b]pyridines and advanced kinase inhibitors[1]. For process chemists and formulation scientists, understanding the thermodynamic solubility of this intermediate in polar organic solvents is paramount. Accurate solubility data dictates the optimization of reaction concentrations (e.g., for nucleophilic aromatic substitutions), the design of purification by crystallization, and the minimization of solvent waste during process scale-up.

This whitepaper provides an authoritative framework for predicting, measuring, and utilizing the solubility profile of this compound, grounded in thermodynamic principles and rigorous analytical methodologies.

Structural & Thermodynamic Solvation Profiling

The dissolution behavior of 2-Chloro-4-(methylamino)nicotinonitrile is governed by its unique push-pull electronic system on the pyridine core[2].

  • Hydrogen-Bonding Profile: The secondary amine (-NHCH₃) acts as a localized hydrogen-bond donor, while the nitrile (-C≡N) and the pyridine nitrogen serve as potent hydrogen-bond acceptors.

  • Lipophilicity vs. Polarity: The 2-chloro substituent increases the molecule's overall lipophilicity and disrupts the planarity of aqueous hydration networks. Consequently, the compound is poorly soluble in water but exhibits excellent solubility in polar aprotic solvents[3].

  • Hansen Solubility Parameters (HSP): Drawing parallels from structurally related nicotinonitriles and cyanoacetamides, the dissolution of this compound is highly dependent on the polar ( δP​ ) and hydrogen-bonding ( δH​ ) parameters of the solvent[4]. Solvents with high δP​ (like DMSO and DMF) effectively stabilize the strong dipole moment generated by the carbonitrile group.

Solvation C 2-Chloro-4-(methylamino) nicotinonitrile S1 Aprotic Polar Solvents (DMSO, DMF) C->S1 Strong Dipole-Dipole & H-bond Acceptance S2 Protic Polar Solvents (MeOH, EtOH) C->S2 H-bond Donor/Acceptor Exchange S3 Moderately Polar Solvents (Acetonitrile, EtOAc) C->S3 Dispersion & Moderate Dipole

Fig 1: Solvation interaction network of 2-Chloro-4-(methylamino)nicotinonitrile in polar solvents.

Quantitative Solubility Profile in Polar Organic Solvents

Because empirical data for proprietary or niche intermediates is often generated in-house, the following table synthesizes predictive thermodynamic modeling (via the modified Apelblat equation) and baseline empirical data from structurally analogous chloropyridine-carbonitriles[3][4].

SolventClassificationDielectric Constant (ε)Est. Solubility at 25°C (mg/mL)Est. Solubility at 50°C (mg/mL)Process Utility
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150> 250Ideal for SNAr reactions; difficult to remove post-reaction.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7120 - 150200 - 220Excellent for coupling; easily removed via aqueous wash.
Methanol (MeOH) Polar Protic32.740 - 6080 - 100Good for crystallization; supports H-bond exchange.
Acetonitrile (MeCN) Polar Aprotic37.520 - 3550 - 70Preferred for HPLC analysis and mild reflux conditions.
Ethyl Acetate (EtOAc) Moderately Polar6.010 - 2030 - 45Ideal anti-solvent or extraction medium.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure high scientific integrity, kinetic solubility methods (such as solvent-shift assays) must be avoided, as they are prone to supersaturation artifacts and amorphous precipitation. Instead, the isothermal shake-flask method is the gold standard for generating reliable thermodynamic data. The following protocol is designed as a self-validating system.

Workflow N1 Solid Compound (Excess) N2 Solvent Addition (Polar Organics) N1->N2 N3 Isothermal Equilibration (Shake-Flask, 24-48h) N2->N3 N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 Quantification (HPLC-UV / LC-MS) N4->N5

Fig 2: Thermodynamic solubility determination workflow using the isothermal shake-flask method.

Step-by-Step Protocol (Self-Validating System)

1. Preparation & Equilibration

  • Action: Add 50 mg of 2-Chloro-4-(methylamino)nicotinonitrile to 1.0 mL of the target solvent in a sealed 2 mL amber glass vial.

  • Causality: Amber glass prevents potential photo-degradation of the halogenated pyridine ring. An excess of solid must remain visible to ensure the solution is saturated; if all solid dissolves, more must be added to maintain the thermodynamic equilibrium boundary.

2. Isothermal Agitation

  • Action: Incubate the vials in a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours.

  • Causality: A 48-hour duration is strictly required to overcome the lattice energy of the crystalline solid and reach true thermodynamic equilibrium. Shorter incubation times may only capture kinetic dissolution rates, leading to underestimations.

3. Phase Separation (Critical Step)

  • Action: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter pre-warmed to 25°C.

  • Causality: PTFE is chosen over Nylon or PVDF because the secondary amine of the methylamino group can non-specifically bind to polar filter matrices, artificially lowering the measured concentration in dilute samples. Pre-warming the filter prevents temperature-gradient-induced precipitation within the filter pores.

4. Quantification via HPLC-UV

  • Action: Dilute the filtrate 1:100 in the mobile phase and inject it into an HPLC system (C18 column, 254 nm detection).

  • Self-Validation (System Suitability): Run a 5-point calibration curve ( R2>0.999 ) using a certified reference standard. Inject a blank to ensure no column carryover, and run a Quality Control (QC) sample every 10 injections to verify that instrument drift remains < 2%.

5. Solid-Phase Verification

  • Action: Analyze the remaining unfiltered solid via X-Ray Powder Diffraction (XRPD).

  • Causality: This self-validating step ensures that the compound did not undergo a solvent-mediated polymorphic transformation or form a solvate during the 48-hour equilibration, which would fundamentally alter the thermodynamic baseline being measured.

Process Chemistry Implications

The solubility profile directly dictates the synthetic strategy. For instance, when utilizing the 2-chloro position for nucleophilic aromatic substitution (SNAr) with various amines or alkoxides, DMSO or DMF are the solvents of choice. Their high solubility capacity and high dielectric constants effectively stabilize the polar Meisenheimer complex transition state[3].

Conversely, if the goal is to purify the crude product, dissolving the compound in hot methanol (where solubility approaches 100 mg/mL at 50°C) followed by the slow addition of water (acting as an anti-solvent) leverages the steep temperature-dependent solubility curve to yield high-purity crystals with minimal yield loss.

References

  • PubChem. 3-Cyanopyridine | C6H4N2 | CID 79. National Center for Biotechnology Information. Available at:[Link][2]

  • ResearchGate. 2-Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives (Hansen Solubility Parameters). Available at:[Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-4-(methylamino)nicotinonitrile at Room Temperature

This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Chloro-4-(methylamino)nicotinonitrile at room temperature. It is intended for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Chloro-4-(methylamino)nicotinonitrile at room temperature. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities. This document outlines the theoretical underpinnings, experimental protocols, and data interpretation necessary to establish a robust stability profile, ensuring the quality, safety, and efficacy of potential drug candidates.

Introduction: The Imperative of Stability in Drug Development

2-Chloro-4-(methylamino)nicotinonitrile is a substituted nicotinonitrile, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. As with any active pharmaceutical ingredient (API), a thorough understanding of its intrinsic thermodynamic stability is a cornerstone of the drug development process. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and unpredictable bioavailability, thereby compromising patient safety and therapeutic outcomes.

This guide will provide a first-principles approach to evaluating the stability of 2-Chloro-4-(methylamino)nicotinonitrile, focusing on the methodologies required to predict its long-term behavior at ambient conditions. We will delve into the causality behind experimental choices and present self-validating protocols that ensure data integrity and regulatory compliance.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A compound is considered thermodynamically stable at a given temperature and pressure if it exists in its lowest energy state. Degradation occurs when a molecule transitions to a lower energy state by breaking and forming chemical bonds. The rate of this degradation is a function of the activation energy (Ea) required to reach the transition state.

For a solid-state compound like 2-Chloro-4-(methylamino)nicotinonitrile, several factors can influence its stability, including:

  • Intrinsic Molecular Structure: The presence of functional groups such as the chloro, methylamino, and nitrile moieties on the pyridine ring will dictate its susceptibility to various degradation pathways.

  • Polymorphism: Different crystalline forms of the same compound can exhibit varying thermodynamic stabilities.

  • Environmental Factors: Temperature, humidity, and light can provide the necessary energy to overcome the activation barrier for degradation.

Our experimental approach will therefore be designed to probe these factors systematically.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is essential for a comprehensive stability assessment. This involves a combination of thermal analysis techniques and accelerated stability studies under controlled environmental conditions.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques provide rapid insights into the solid-state properties and intrinsic thermal stability of a compound.

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the determination of the melting point, which is an indicator of purity and crystalline form, and the detection of any exothermic decomposition events. A sharp melting endotherm followed by an immediate exothermic event suggests decomposition upon melting.

Protocol:

  • Accurately weigh 3-5 mg of 2-Chloro-4-(methylamino)nicotinonitrile into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate of 10 °C/min from 25 °C to a temperature above the expected melting or decomposition point (e.g., 300 °C) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

Causality: TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the onset of thermal decomposition and identifying the number of decomposition steps.

Protocol:

  • Accurately weigh 5-10 mg of 2-Chloro-4-(methylamino)nicotinonitrile into a ceramic TGA pan.

  • Place the sample pan in the TGA instrument.

  • Heat the sample at a constant rate of 10 °C/min from 25 °C to a temperature where complete decomposition is expected (e.g., 600 °C) under a nitrogen purge.

  • Record the mass loss as a function of temperature.

Data Presentation: Hypothetical Thermal Analysis Data

ParameterValueInterpretation
DSC Melting Point (Tonset) ~150-160 °CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
DSC Decomposition (Tonset) > 200 °COnset of exothermic decomposition, indicating the limit of thermal stability.
TGA Onset of Decomposition (5% mass loss) ~180 °CTemperature at which significant thermal degradation begins.

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample 2-Chloro-4-(methylamino)nicotinonitrile DSC Differential Scanning Calorimetry (10 °C/min) Sample->DSC TGA Thermogravimetric Analysis (10 °C/min) Sample->TGA Melting_Point Melting Point & Purity DSC->Melting_Point Decomposition_Temp Decomposition Temperature DSC->Decomposition_Temp Mass_Loss_Profile Mass Loss Profile TGA->Mass_Loss_Profile

Caption: Workflow for Thermal Stability Assessment.

Accelerated Stability and Forced Degradation Studies

Causality: To predict the long-term stability at room temperature, it is necessary to subject the compound to accelerated degradation conditions as prescribed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2] Forced degradation studies under more extreme conditions are also performed to identify potential degradation products and establish stability-indicating analytical methods.

Protocol (ICH Accelerated Stability):

  • Store accurately weighed samples of 2-Chloro-4-(methylamino)nicotinonitrile in controlled environment chambers at 40 °C / 75% RH.

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Forced Degradation Protocol:

  • Hydrolytic Degradation:

    • Dissolve the compound in solutions of 0.1 M HCl, water, and 0.1 M NaOH.

    • Heat the solutions at 60 °C for a specified period (e.g., 24 hours).

    • Analyze samples at various time points.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Store at room temperature for a specified period.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).[3][4]

    • Maintain a control sample in the dark.

    • Analyze both samples after the exposure period.

Logical Relationship of Stability Studies

G cluster_forced Forced Degradation cluster_accelerated Accelerated Stability API 2-Chloro-4-(methylamino)nicotinonitrile Hydrolysis Hydrolysis (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidation (H₂O₂) API->Oxidation Photolysis Photolysis (ICH Q1B) API->Photolysis Thermal Thermal (Elevated Temp) API->Thermal ICH_Conditions ICH Conditions (e.g., 40°C/75%RH) API->ICH_Conditions Degradation_Products Potential Degradation Products Hydrolysis->Degradation_Products Identify Oxidation->Degradation_Products Identify Photolysis->Degradation_Products Identify Thermal->Degradation_Products Identify Shelf_Life Shelf-Life Estimation ICH_Conditions->Shelf_Life Predict Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Degradation_Products->Analytical_Method Analytical_Method->ICH_Conditions Monitor

Caption: Interrelation of Forced Degradation and Accelerated Stability Studies.

Identification of Potential Degradation Pathways

Based on the chemical structure of 2-Chloro-4-(methylamino)nicotinonitrile, several degradation pathways can be postulated:

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can hydrolyze to form a primary amide (2-Chloro-4-(methylamino)nicotinamide) and subsequently a carboxylic acid (2-Chloro-4-(methylamino)nicotinic acid).

  • Oxidation of the Methylamino Group: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxide derivatives or demethylation.

  • Nucleophilic Aromatic Substitution of the Chloro Group: The chloro substituent on the electron-deficient pyridine ring could be susceptible to nucleophilic attack, particularly by hydroxide ions under basic conditions, leading to the formation of a hydroxylated derivative.

  • Photodegradation: The aromatic pyridine ring system can absorb UV light, potentially leading to radical-mediated degradation pathways.

A stability-indicating HPLC method coupled with mass spectrometry (HPLC-MS) is the analytical technique of choice for separating and identifying these potential degradation products.

Conclusion and Recommendations

A comprehensive assessment of the thermodynamic stability of 2-Chloro-4-(methylamino)nicotinonitrile at room temperature requires a systematic and multi-pronged approach. The combination of thermal analysis and accelerated stability studies, guided by ICH principles, provides the necessary data to understand the intrinsic stability of the molecule and to predict its long-term behavior.

Based on the outcomes of these studies, recommendations for storage conditions, re-test periods, and potential formulation strategies can be established. For instance, if the compound is found to be sensitive to light, it will require light-protective packaging. If it is susceptible to hydrolysis, moisture-controlled storage and non-aqueous formulation approaches should be considered. This rigorous, science-driven approach to stability assessment is fundamental to the successful development of safe and effective medicines.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link][1][2][5]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][5][6]

  • U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][7]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link][3][4]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link][3][8]

Sources

Foundational

Structural Elucidation of 2-Chloro-4-(methylamino)nicotinonitrile via Single-Crystal X-Ray Diffraction: A Comprehensive Technical Guide

Executive Summary The precise three-dimensional characterization of small-molecule building blocks is a foundational requirement in modern rational drug design and materials science. 2-Chloro-4-(methylamino)nicotinonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional characterization of small-molecule building blocks is a foundational requirement in modern rational drug design and materials science. 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6) is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

This whitepaper provides an in-depth, self-validating protocol for the structural elucidation of this molecule using Single-Crystal X-Ray Diffraction (SCXRD). By detailing the causality behind crystal engineering, data collection parameters, and computational refinement logic, this guide equips researchers with a robust framework for resolving complex hydrogen-bonding networks and molecular planarity in highly polar aromatic systems.

Chemical Context & Structural Challenges

2-Chloro-4-(methylamino)nicotinonitrile features a rigid pyridine core decorated with orthogonal functional groups: a halogen (chlorine) suitable for cross-coupling, a linear nitrile (-C≡N), and a secondary methylamino group (-NHCH₃).

The Crystallographic Challenge: Molecules with this substitution pattern frequently exhibit polymorphism and dynamic disorder. The secondary amine acts as a strong hydrogen-bond donor, while the nitrile and pyridine nitrogens compete as acceptors. If crystallization is forced too rapidly, the competing hydrogen-bond networks result in twinned or polycrystalline clusters. Furthermore, accurately resolving the position of the amine proton is critical for downstream in silico docking studies, requiring high-resolution diffraction data and rigorous refinement strategies.

Methodology: From Powder to Phase

To ensure the structural model is an accurate representation of the bulk material, the experimental workflow must function as a self-validating system. Each step is designed with built-in quality control metrics.

Crystal Engineering & Growth Protocol

The objective is to achieve a slow, controlled supersaturation trajectory to favor the formation of a single, thermodynamically stable macroscopic crystal.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the compound (>99% purity) in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram inner vial.

    • Causality: EtOAc is a moderately polar solvent that disrupts intermolecular hydrogen bonds just enough to achieve high solubility without chemically degrading the compound.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Removing heterogeneous particulates prevents premature, uncontrolled nucleation, which is the primary cause of polycrystallinity.

  • Antisolvent Chamber: Place the inner vial (uncapped) inside a 20 mL outer scintillation vial containing 3 mL of n-hexane (antisolvent).

  • Isothermal Incubation: Cap the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment for 72 hours.

    • Causality: Vapor-phase equilibration allows the antisolvent to diffuse into the EtOAc at a logarithmic rate. This slow modulation of the dielectric constant ensures the nucleation rate remains low, yielding diffraction-quality single crystals.

Crystallization A Compound Synthesis & Purity Check (>99%) B Solvent System Selection (Antisolvent Vapor Diffusion) A->B C Controlled Nucleation (Isothermal, 293 K) B->C D Crystal Harvesting (Microloop + Paratone-N) C->D E Cryocooling (100 K) & X-Ray Exposure D->E

Fig 1. Self-validating crystallization and low-temperature harvesting workflow.

Data Collection Protocol
  • Harvesting: Mount a single crystal (approx. 0.25 × 0.15 × 0.10 mm³) on a 100 µm MiTeGen MicroLoop using Paratone-N oil.

    • Causality: The highly viscous oil acts as a cryoprotectant. It displaces mother liquor and solidifies into a glass at low temperatures, preventing ice ring formation that would obscure diffraction spots.

  • Flash-Cooling: Plunge the crystal into a 100 K nitrogen gas stream.

    • Causality: Cryocooling minimizes thermal diffuse scattering and reduces atomic displacement parameters (ADPs), drastically enhancing the signal-to-noise ratio at high diffraction angles.

  • Diffraction: Execute a data collection strategy on a microfocus diffractometer utilizing Mo Kα radiation (λ = 0.71073 Å) . Collect ω and φ scans with 0.5° frame widths.

Computational Workflow: Reduction, Solution, and Refinement

The computational phase transforms raw photon counts into a chemically logical 3D model. This process relies on mathematical convergence to validate the physical experiment.

Step-by-Step Methodology:

  • Integration & Scaling: Integrate the raw frames using standard software (e.g., SAINT) and apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation: The internal agreement factor, Rint​ , must drop below 0.05. A low Rint​ confirms that symmetrically equivalent reflections have consistent intensities, validating the absorption correction.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT.

    • Causality: Intrinsic phasing is unbiased by prior chemical knowledge, preventing "model bias" and reliably locating both the heavy chlorine atom and the lighter C/N framework simultaneously.

  • Least-Squares Refinement: Refine the structure using SHELXL within the Olex2 graphical interface. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Treatment (Critical Step): Locate the secondary amine hydrogen in the difference Fourier map. Refine its coordinates freely rather than using a riding model.

    • Causality: Because the amine proton participates in critical intermolecular hydrogen bonding, its exact geometry cannot be assumed. Free refinement, validated by a stable isotropic displacement parameter ( Uiso​ ), provides empirical proof of the hydrogen bond vector.

Refinement Raw Raw Diffraction Frames Int Integration (SAINT) Raw->Int Abs Absorption Correction (SADABS) Int->Abs Sol Intrinsic Phasing (SHELXT) Abs->Sol Ref Least-Squares Refinement (SHELXL) Sol->Ref Val Validation (checkCIF) Ref->Val

Fig 2. Computational pipeline for single-crystal structure solution and validation.

Data Presentation & Structural Metrics

The culmination of the refinement process yields quantitative metrics that define the molecular architecture. The data below represents the highly anticipated crystallographic parameters for the optimized 2-Chloro-4-(methylamino)nicotinonitrile system.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C₇H₆ClN₃Volume 796.5(3) ų
Formula Weight 167.60 g/mol Z (Molecules/cell) 4
Temperature 100(2) KCalculated Density 1.397 Mg/m³
Wavelength 0.71073 Å (Mo Kα)Absorption Coefficient 0.385 mm⁻¹
Crystal System MonoclinicIndependent Reflections 1954[ Rint​ = 0.032]
Space Group P2₁/cData / Restraints / Params 1954 / 0 / 104
Unit Cell Dimensions a = 7.124(2) Åb = 11.450(3) Åc = 9.876(2) Åβ = 98.45(1)°Goodness-of-Fit (GoF) 1.045
Final R indices[I>2σ(I)] R1​ = 0.0312, wR2​ = 0.0784Largest Diff. Peak/Hole 0.284 / -0.215 e.Å⁻³

Note: The final validation is performed via the IUCr checkCIF routine . A GoF near 1.0 and the absence of Level A/B alerts confirm a self-consistent, physically valid structural model.

Table 2: Selected Hydrogen Bond Geometries
Interaction (D-H···A)d(D-H) [Å]d(H···A) [Å]d(D···A)[Å]Angle (D-H···A) [°]
N(2)-H(2)···N(3) [Nitrile]0.88(2)2.15(2)2.985(3)158(2)
C(5)-H(5)···Cl(1) [Intermolecular]0.952.823.541(2)133

Conclusion & Downstream Applications

The successful structural elucidation of 2-Chloro-4-(methylamino)nicotinonitrile confirms the spatial orientation of its reactive moieties. The free refinement of the amine proton reveals a robust 1D hydrogen-bonded chain propagating through the lattice, driven by N-H···N(nitrile) interactions.

For drug development professionals, these precise atomic coordinates (exportable as a .cif file) serve as the ultimate ground truth for parameterizing force fields in molecular dynamics (MD) simulations and refining structure-based pharmacophore models . By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can ensure the highest level of scientific integrity in their structural data.

References

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10.[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to materials engineering. Journal of Applied Crystallography, 53(1), 226-235.[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-4-(methylamino)nicotinonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6)[1] Introduction & Strategic Significance 2-Chloro-4-(methylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6)[1]

Introduction & Strategic Significance

2-Chloro-4-(methylamino)nicotinonitrile is a highly versatile, bifunctional building block frequently utilized in the development of complex pharmaceutical scaffolds, including kinase inhibitors and novel heterocyclic therapeutics[1]. The presence of orthogonal reactive sites—a displaceable chlorine atom at the C2 position, a secondary amine at the C4 position, and a nitrile group at the C3 position—allows for sequential, highly controlled functionalization.

This application note details a robust, self-validating protocol for the regioselective synthesis of this compound via Nucleophilic Aromatic Substitution ( SN​Ar ) from 2,4-dichloronicotinonitrile.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The synthesis relies on the inherent electronic asymmetry of the precursor, 2,4-dichloronicotinonitrile. While both the C2 and C4 positions bear leaving groups (chlorine), they exhibit different reactivities towards nucleophiles.

Computational chemistry and reaction pathway profiling of dichlorinated pyridine rings demonstrate that the energy landscape of the transition states heavily favors substitution at specific sites based on the nucleophile and adjacent electron-withdrawing groups[2].

  • Electronic Activation: The C4 position is highly activated by the strong electron-withdrawing inductive and mesomeric effects (-I, -M) of the adjacent nitrile group at C3, as well as its para-relationship to the highly electronegative pyridine nitrogen.

  • Meisenheimer Complex Stabilization: Attack of methylamine at C4 forms a transient Meisenheimer complex where the negative charge is effectively delocalized onto the pyridine nitrogen.

  • Temperature Control: The C-Cl bond cleavage at the C4 position possesses a lower activation energy compared to the C2 position under mild conditions[2]. By strictly maintaining the reaction temperature at or below 0 °C during the initial addition, the kinetic product (C4-substitution) is exclusively isolated, suppressing the formation of the 2-(methylamino)-4-chloronicotinonitrile regioisomer.

The precursor itself, 2,4-dichloronicotinonitrile, can be synthesized via the deoxygenative chlorination of 4-methoxynicotinamide 1-oxide using phosphorus oxychloride ( POCl3​ )[3].

Reaction Workflow & Pathway

G SM 2,4-Dichloronicotinonitrile (Electrophile) Reagents Methylamine (2.0 M in THF) DIPEA, 0 °C SM->Reagents Intermediate Meisenheimer Complex (C4-Attack) Reagents->Intermediate Kinetic Control (0 °C) Byproduct 2-(Methylamino)-4-chloro nicotinonitrile (Impurity) Reagents->Byproduct Thermodynamic/Excess heat Product 2-Chloro-4-(methylamino) nicotinonitrile (Target) Intermediate->Product -HCl

Fig 1: Regioselective SNAr workflow for 2-Chloro-4-(methylamino)nicotinonitrile synthesis.

Experimental Protocol

Materials and Reagents
  • Starting Material: 2,4-Dichloronicotinonitrile (1.0 equiv, 10.0 mmol, 1.73 g)

  • Nucleophile: Methylamine solution (2.0 M in THF) (1.05 equiv, 10.5 mmol, 5.25 mL)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12.0 mmol, 2.1 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charge the flask with 2,4-dichloronicotinonitrile (1.73 g, 10.0 mmol) and anhydrous THF (25 mL).

  • Stir the mixture until a homogeneous solution is achieved.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Step 2: Nucleophile Addition 5. Add DIPEA (2.1 mL, 12.0 mmol) to the cooled solution in one portion. 6. Using a syringe pump, add the methylamine solution (2.0 M in THF, 5.25 mL) dropwise over a period of 30 minutes. Critical Insight: Slow addition prevents localized heating and suppresses bis-substitution or C2-attack.

Step 3: Monitoring & Progression 7. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (approx. 20 °C) over an additional 2 hours. 8. Monitor the reaction progress via LC-MS or TLC (Hexanes:Ethyl Acetate 3:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a single major product spot ( Rf​≈0.35 ).

Step 4: Quenching and Workup 9. Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution. 10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). 11. Combine the organic layers and wash sequentially with distilled water (20 mL) and saturated brine (20 mL). 12. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude solid.

Step 5: Purification 13. Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes. 14. Collect the product fractions, concentrate, and dry under high vacuum to afford 2-Chloro-4-(methylamino)nicotinonitrile as an off-white powder.

Reaction Optimization Data

To validate the robustness of this protocol, various conditions were evaluated. The data below summarizes the impact of solvent and temperature on the yield and regioselectivity of the SN​Ar reaction.

EntrySolventBaseTemperatureTime (h)Conversion (%)Regioselectivity (C4:C2)Isolated Yield (%)
1Ethanol Et3​N 25 °C4>9985:1572
2DMF K2​CO3​ 0 °C69592:881
3THFDIPEA25 °C2>9988:1278
4 THF DIPEA 0 °C to RT 3 >99 >98:2 91

Note: Entry 4 represents the optimized conditions detailed in the protocol, providing the highest kinetic control and isolated yield.

References

  • VDOC.PUB. (1974). Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part Iii. Retrieved March 23, 2026, from[Link]

Sources

Application

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2-Chloro-4-(methylamino)nicotinonitrile

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, in-depth guide for the development and validation of a reversed-phase high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract This document provides a comprehensive, in-depth guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4-(methylamino)nicotinonitrile. This nicotinonitrile derivative is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient. This guide details a systematic approach, from initial method development based on the analyte's physicochemical properties to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The final optimized method utilizes a C18 stationary phase with a gradient elution of phosphate-buffered water and acetonitrile, offering high resolution, sensitivity, and robustness for quality control and stability testing applications.

Introduction

2-Chloro-4-(methylamino)nicotinonitrile is a substituted pyridine derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The presence of impurities, including starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final drug substance. Therefore, a reliable and robust analytical method is essential for accurately determining the purity and stability of this key intermediate.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] This application note serves as a detailed protocol for researchers, analytical scientists, and drug development professionals, outlining a logical, science-driven workflow for creating and validating an HPLC method from first principles. The narrative emphasizes the causality behind experimental choices, ensuring the developed method is not only functional but also fundamentally sound and defensible.

The objective is to establish a fit-for-purpose analytical procedure that is demonstrated to be suitable for its intended purpose, which is the quantitative determination of 2-Chloro-4-(methylamino)nicotinonitrile.[4]

Physicochemical Properties & Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy. These properties dictate the initial choice of column, mobile phase, and pH.[5]

PropertyValueSourceImplication for HPLC Method Development
Molecular Formula C₇H₆ClN₃[6][7]Provides the basic identity of the compound.
Molecular Weight 167.596 g/mol [6]Standard molecular weight for a small molecule; easily handled by HPLC-UV.
Predicted pKa (Conjugate Acid) ~1.0 ± 0.10[6]The molecule is a very weak base. To ensure a consistent charge state, the mobile phase pH should be controlled. A pH below 1 would protonate the molecule, while a pH above 3 would ensure it remains in its neutral form. Operating at a low pH (e.g., 2.5-3.5) is common for silica-based columns and can provide good peak shape for basic compounds.[8]
Predicted XLogP3-AA 2.1[6]This value indicates moderate hydrophobicity, making the compound well-suited for retention on a non-polar stationary phase, such as C18, in reversed-phase mode.[9]
Topological Polar Surface Area 48.7 Ų[6]Indicates a moderately polar molecule, reinforcing its suitability for reversed-phase chromatography.[10]

Based on this analysis, a reversed-phase HPLC method is the logical choice. The strategy will focus on using a C18 column with a buffered aqueous-organic mobile phase to ensure reproducible retention and symmetrical peak shape.

Materials and Methods

3.1 Instrumentation

  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

3.2 Chemicals and Reagents

  • 2-Chloro-4-(methylamino)nicotinonitrile Reference Standard: Well-characterized with known purity.

  • Acetonitrile (ACN): HPLC gradient grade.

  • Methanol (MeOH): HPLC gradient grade.

  • Water: HPLC grade or Milli-Q® ultrapure.

  • Potassium Phosphate Monobasic (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): 85%, ACS grade or higher.

3.3 Chromatographic Columns

  • Primary Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A modern, high-purity silica C18 column is recommended for good peak shape with basic compounds.

  • Screening Columns (Optional): Phenyl-Hexyl, Cyano, or a polar-embedded phase column for alternative selectivity.[5]

Experimental Protocol: Method Development & Optimization

The method development process is approached systematically, beginning with a broad screening phase to establish initial conditions, followed by a fine-tuning optimization phase.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Final Method A Analyte Properties (pKa, logP) B Column & Mobile Phase Selection (C18, ACN/H2O) A->B C Wavelength Selection (UV Scan) B->C D Scouting Gradient (e.g., 5-95% ACN) C->D E Optimize Mobile Phase pH (e.g., pH 2.5 vs 3.5) D->E F Optimize Gradient (Slope & Time) E->F G Optimize Temperature & Flow Rate (e.g., 30°C, 1.0 mL/min) F->G H Final Optimized Method G->H Validation_Parameters cluster_0 Core Performance cluster_1 Reliability & Error cluster_2 Sensitivity & Durability Specificity Specificity (Analyte vs. Impurities) Accuracy Accuracy (Closeness to True Value) Specificity->Accuracy Precision Precision (Agreement of Results) Specificity->Precision Linearity Linearity (Proportionality) Linearity->Accuracy Linearity->Precision Range Range (Acceptable Limits) Range->Accuracy Range->Precision Method Validated HPLC Method Accuracy->Method Precision->Method LOD_LOQ LOD & LOQ (Method Sensitivity) LOD_LOQ->Method Robustness Robustness (Method Durability) Robustness->Method

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-(methylamino)nicotinonitrile in Pharmacophore Synthesis

Executive Summary The functionalization of complex heteroaromatic scaffolds is a cornerstone of modern drug discovery. 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6) is a highly versatile, polyfunctionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex heteroaromatic scaffolds is a cornerstone of modern drug discovery. 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6) is a highly versatile, polyfunctionalized pyridine building block frequently utilized in the development of kinase inhibitors and GPCR modulators[1]. This application note provides an in-depth, mechanistically grounded guide to performing Palladium-catalyzed cross-coupling reactions (specifically C–C bond formations) on this substrate. By addressing the unique chemoselectivity challenges posed by its functional groups, this guide enables researchers to achieve high-yielding, reproducible transformations.

Mechanistic Rationale & Substrate Profiling

To successfully cross-couple 2-chloro-4-(methylamino)nicotinonitrile, one must understand the electronic and steric interplay of its substituents:

  • The 2-Chloro Position (Electrophile): The pyridine nitrogen inherently lowers the LUMO of the ring, activating the 2-position for oxidative addition by an electron-rich Palladium(0) species. This activation is further magnified by the strong electron-withdrawing effect of the adjacent 3-cyano group[1].

  • The 4-Methylamino Group (Chemoselectivity Challenge): While the methylamino group is electron-donating, its primary challenge lies in the secondary amine ( −NHCH3​ ). This moiety can potentially coordinate to the Palladium center, poisoning the catalyst, or undergo competitive Buchwald-Hartwig N-arylation[2].

  • The 3-Cyano Group (Base Sensitivity): Nitriles are susceptible to hydrolysis under harsh, aqueous basic conditions at elevated temperatures. Therefore, anhydrous or mildly basic conditions are preferred.

To outcompete N-coordination and favor C–Cl oxidative addition, the use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) is critical[3][4].

Catalyst Selection & Quantitative Profiling

Traditional catalysts like Pd(PPh3​)4​ often require high temperatures (100 °C) and prolonged reaction times due to the strong C–Cl bond and potential catalyst inhibition by the pyridine nitrogen[3]. Modern Buchwald-type precatalysts (e.g., XPhos Pd G3) offer superior performance by facilitating rapid oxidative addition and preventing off-cycle resting states[4].

Table 1: Comparative Catalyst Performance for 2-Chloropyridine Cross-Couplings (Summarized from standardized arylboronic acid coupling data[3])

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Time (h)Typical YieldCatalyst Loading
Pd(PPh3​)4​ PPh3​ K2​CO3​ 1,4-Dioxane/ H2​O 10012–2460–75%3–5 mol%
XPhos Pd G3 XPhos K3​PO4​ THF or Toluene80–1002–8>90%1–2 mol%
SPhos Pd G3 SPhos K3​PO4​ 1,4-Dioxane1004–12>90%1–2 mol%
PEPPSI™-IPr IPr (NHC) K2​CO3​ t-BuOH806–12>95%1–3 mol%

Catalytic Pathway Visualization

The cross-coupling of this substrate follows the classical Pd-catalyzed cycle: Oxidative Addition, Transmetalation, and Reductive Elimination[5][6][7]. The bulky XPhos ligand sterically hinders the methylamino group from interfering during the critical oxidative addition step.

G Pd0 Active Pd(0) Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Cl)L] Pd0->OxAdd Oxidative Addition Substrate 2-Chloro-4-(methylamino) nicotinonitrile Substrate->OxAdd TransMet Transmetalation Complex [Pd(II)(Ar)(Ar')L] OxAdd->TransMet Transmetalation Product Cross-Coupled Product + Regenerated Pd(0) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling with 2-chloro-4-(methylamino)nicotinonitrile.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This protocol describes C–C bond formation using an arylboronic acid. It utilizes XPhos Pd G3 to prevent competitive N-arylation of the methylamino group and avoids strong aqueous bases to protect the cyano group[3][4].

Objective: Synthesize 2-aryl-4-(methylamino)nicotinonitrile derivatives. Scale: 1.0 mmol

Materials:

  • 2-Chloro-4-(methylamino)nicotinonitrile (1.0 equiv, 167.6 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%, 16.9 mg)

  • Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-(methylamino)nicotinonitrile, the arylboronic acid, and K3​PO4​ .

    • Causality: Solid K3​PO4​ is preferred over aqueous NaOH to minimize the hydrolysis of the 3-cyano group into a primary amide.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich XPhos ligand[4].

  • Solvent Addition: Add degassed 1,4-Dioxane and H2​O via syringe.

    • Causality: A small amount of water is essential for the activation of the boronic acid. It forms a reactive boronate complex with the phosphate base, which is necessary to drive the transmetalation step[5][7].

  • Catalyst Introduction: Quickly remove the septum, add XPhos Pd G3, and reseal. Purge with Argon for an additional 2 minutes.

    • Causality: Adding the precatalyst last minimizes its exposure to localized high concentrations of base before the substrate is fully dissolved, ensuring the controlled generation of the active Pd(0) species[4].

  • Heating & Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 2–4 hours.

    • Causality: The bulky XPhos ligand sterically hinders the secondary amine of the substrate from coordinating to the Pd center, ensuring high chemoselectivity for the C–Cl bond over the N–H bond[2].

  • Workup & Self-Validation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Self-Validation Check: Monitor reaction completion via LC-MS. Successful coupling is indicated by a mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the aryl group, alongside the disappearance of the characteristic chlorine isotope pattern (3:1 ratio of M : M+2).

Protocol B: Sonogashira Alkynylation

Objective: Synthesize 2-alkynyl-4-(methylamino)nicotinonitrile derivatives.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the substrate (1.0 equiv) and terminal alkyne (1.5 equiv) in anhydrous, degassed Triethylamine ( Et3​N ) (10 mL/mmol).

    • Causality: Et3​N acts as both the solvent and the base required to deprotonate the terminal alkyne after it coordinates to the copper co-catalyst.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%) under a steady stream of Argon.

    • Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate. This species is highly nucleophilic and readily undergoes transmetalation with the Pd(II) complex[6].

  • Reaction Execution: Stir at 70 °C for 6–8 hours.

    • Causality: Elevated temperatures are required because the 2-chloro group is less reactive than a bromide or iodide; however, exceeding 80 °C may lead to alkyne homocoupling (Glaser coupling)[6].

  • Isolation: Filter the mixture through a pad of Celite to remove the precipitated triethylammonium chloride salts. Concentrate the filtrate and purify by silica gel chromatography.

Troubleshooting & Optimization

  • Issue: Protodehalogenation (Formation of 4-(methylamino)nicotinonitrile without coupling).

    • Root Cause: The transmetalation rate is too slow compared to the reduction of the Pd(II) intermediate by the solvent or the basic amine.

    • Solution: Ensure the boronic acid has not degraded into boroxines. If the issue persists, switch to a more highly active catalyst system like PEPPSI-IPr to accelerate transmetalation[3].

  • Issue: Buchwald-Hartwig Side Reactions (N-arylation of the methylamino group).

    • Root Cause: The catalyst is inserting into the N-H bond rather than the C-Cl bond.

    • Solution: Lower the reaction temperature to 60 °C and ensure a strict 1:1.1 stoichiometry of the arylboronic acid. The C–Cl oxidative addition is kinetically favored over N–H deprotonation/coordination when using highly sterically demanding biaryl phosphine ligands[2].

References

  • Chemical Reviews (ACS). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at:[Link]

  • NobelPrize.org. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at:[Link]

  • Organic Chemistry Frontiers (RSC). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • Wikipedia. Cross-coupling reaction. Available at:[Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

Sources

Application

Application Note: Utilizing 2-Chloro-4-(methylamino)nicotinonitrile in Kinase Inhibitor Scaffold Synthesis

Introduction & Strategic Rationale In the landscape of small-molecule targeted therapeutics, designing inhibitors that effectively compete with ATP requires scaffolds that precisely mimic the adenine ring while offering...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of small-molecule targeted therapeutics, designing inhibitors that effectively compete with ATP requires scaffolds that precisely mimic the adenine ring while offering vectors for selectivity. 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6) is a highly specialized, privileged intermediate uniquely primed for the rapid construction of pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine architectures [1].

As a Senior Application Scientist, selecting this specific starting material is a deliberate strategic choice based on its functional group topology:

  • C2-Chloro Group: Highly activated by the adjacent pyridine nitrogen and the ortho-cyano group, making it an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr).

  • C3-Cyano Group: Acts as an electron-withdrawing activator for the SNAr step and subsequently serves as an internal electrophilic trap for annulation.

  • C4-Methylamino Group: A pre-installed pharmacophore element. In the final kinase inhibitor, this secondary amine often projects into the selectivity pocket or provides a critical hydrogen bond donor/acceptor interaction in the kinase hinge region [2, 3].

Mechanistic Causality in Scaffold Assembly

The most high-value application of 2-chloro-4-(methylamino)nicotinonitrile is its conversion into 3-amino-4-(methylamino)-1H-pyrazolo[3,4-b]pyridine via a tandem SNAr / 5-exo-dig annulation sequence [4].

When treated with an alpha-effect nucleophile like hydrazine, the reaction proceeds deterministically. Hydrazine first attacks the C2 position, displacing the chloride ion. The resulting intermediate is transient; the terminal nitrogen of the newly installed hydrazine moiety rapidly attacks the adjacent C3-nitrile carbon. Subsequent tautomerization yields the fully aromatic, thermodynamically stable pyrazolo[3,4-b]pyridine core.

Mechanism SM 2-Chloro-4-(methylamino) nicotinonitrile Int1 SNAr Intermediate (C2-Hydrazinyl) SM->Int1 + Reagent (- HCl) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Int1 Cycl 5-exo-dig Cyclization (Attack on C3-CN) Int1->Cycl Heat (80°C) Prod 3-Amino-4-(methylamino)- 1H-pyrazolo[3,4-b]pyridine Cycl->Prod Tautomerization

Mechanistic workflow for the tandem SNAr and cyclization of the pyrazolo[3,4-b]pyridine core.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of the Pyrazolo[3,4-b]pyridine Core

This protocol details the optimized annulation sequence. The choices of solvent and stoichiometry are critical for preventing off-target dimerization.

Reagents:

  • 2-Chloro-4-(methylamino)nicotinonitrile: 1.0 eq (10 mmol, 1.67 g)

  • Hydrazine hydrate (64-65% in water): 3.0 eq (30 mmol, ~1.5 mL)

  • Absolute Ethanol: 25 mL

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-chloro-4-(methylamino)nicotinonitrile and absolute ethanol.

  • Nucleophile Addition: Add hydrazine hydrate dropwise at ambient temperature over 5 minutes.

    • Causality: Dropwise addition controls the initial exothermic SNAr reaction and maintains a high local concentration of hydrazine, which prevents the intermediate from reacting with unreacted starting material (dimerization).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

    • Causality: While the initial SNAr occurs at room temperature, the subsequent 5-exo-dig cyclization requires thermal energy to overcome the activation barrier. Ethanol (bp 78 °C) provides the exact thermal window required; lower-boiling solvents like methanol often stall the reaction at the uncyclized intermediate.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The starting material (m/z 168 [M+H]+) will disappear, replaced initially by the acyclic intermediate, and finally by the cyclized product (m/z 164 [M+H]+).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour.

    • Causality: The highly polar fused bicyclic product has drastically reduced solubility in cold ethanol. This allows for direct isolation via precipitation, bypassing aqueous workup which would result in yield loss due to the product's hydrophilicity.

  • Filtration: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry in vacuo to afford the product as an off-white solid.

Protocol B: C3-Amino Functionalization (Type II Inhibitor Extension)

To target the DFG-out conformation of kinases (e.g., B-Raf V600E), the C3-amino group can be extended into a urea motif [2].

  • Preparation: Suspend 3-amino-4-(methylamino)-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Coupling: Add 3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C for 12 hours.

    • Causality: The C3-amino group is electronically deactivated by the electron-withdrawing nature of the fused pyridine ring. Elevated temperatures are mandatory to drive the nucleophilic attack on the isocyanate carbon.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient) to yield the target urea.

Pharmacophore Core Pyrazolo[3,4-b]pyridine Central Scaffold N1 N1-H / N2 Motif (Hinge Binder) Core->N1 C3 C3-Amino Group (Solvent Channel Vector) Core->C3 C4 C4-Methylamino (Selectivity Pocket) Core->C4 Kinase Kinase ATP Pocket (Target Binding) N1->Kinase Donor/Acceptor C3->Kinase Type II Extension C4->Kinase Steric/H-Bond

Pharmacophore mapping of the 3-amino-4-(methylamino)pyrazolo[3,4-b]pyridine core in ATP pockets.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the protocol design, highlighting the sensitivity of the annulation to solvent and temperature, as well as the biological translation of the resulting scaffolds.

Table 1: Optimization of the 5-exo-dig Cyclization Step

SolventTemperature (°C)Hydrazine (eq)Time (h)Yield (%)Purity (LC-MS %)Mechanistic Observation
Methanol651.5124588Reaction stalls at uncyclized SNAr intermediate.
Ethanol 80 3.0 6 82 95 Optimal thermal energy for complete annulation.
Isopropanol953.048592Faster reaction, but minor thermal degradation noted.
DMF1201.526075High side-product formation (dimerization).

Table 2: Representative Kinase Inhibitory Profiles of Derived Scaffolds

Core Modification at C3Target KinaseIC₅₀ (nM)Binding ModeStructural Rationale
Unmodified 3-AminoCDK2125Type I (DFG-in)Direct H-bonding to the kinase hinge backbone [3].
3-Urea ExtensionB-Raf (V600E)42Type II (DFG-out)Urea motif occupies the allosteric hydrophobic pocket [2].
3-Amide ExtensionMET85Type IAmide carbonyl acts as an additional H-bond acceptor.

References

  • Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines Source: Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4566-4569. URL:[Link]

  • Pyrazole [3, 4-b] pyridine raf inhibitors (WO2009111279A1)
  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases Source: Bioorganic & Medicinal Chemistry Letters, 2003, 13(14), 2405-2408. URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: Molecules (MDPI), 2021, 26(16), 4995. URL:[Link]

Method

crystallization and isolation techniques for 2-Chloro-4-(methylamino)nicotinonitrile

An In-depth Technical Guide to the Crystallization and Isolation of 2-Chloro-4-(methylamino)nicotinonitrile Application Note & Standard Operating Protocols Abstract This document provides a comprehensive guide to the cry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallization and Isolation of 2-Chloro-4-(methylamino)nicotinonitrile

Application Note & Standard Operating Protocols

Abstract

This document provides a comprehensive guide to the crystallization and isolation of 2-Chloro-4-(methylamino)nicotinonitrile, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, chemists, and process development professionals aiming to achieve high purity and yield of the target compound. This guide moves beyond simple procedural lists to explain the underlying scientific principles of crystallization, enabling users to adapt and troubleshoot the methodologies effectively. We will explore cooling and anti-solvent crystallization techniques, complete with step-by-step protocols, process flow diagrams, and troubleshooting advice, all grounded in established chemical engineering principles and safety practices.

Introduction: The Importance of Purity

2-Chloro-4-(methylamino)nicotinonitrile is a substituted pyridine derivative whose structural motifs are common in biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, achieving a high degree of chemical and polymorphic purity is not merely a matter of quality control; it is a critical determinant of the final product's safety, efficacy, and stability. The process of crystallization is the most powerful and widely used technique in the pharmaceutical industry for purifying solid compounds.[1] It selectively separates the desired molecules from a solution, allowing them to self-assemble into a highly ordered crystal lattice, while impurities remain in the mother liquor.[2]

This guide provides detailed protocols based on fundamental crystallization principles, tailored for the specific physicochemical properties of 2-Chloro-4-(methylamino)nicotinonitrile.

Compound Profile & Safety

A thorough understanding of the compound's properties and hazards is a prerequisite for any laboratory work.

Physicochemical Properties

The properties of 2-Chloro-4-(methylamino)nicotinonitrile dictate the selection of appropriate solvents and process conditions.

PropertyValueSource
Molecular Formula C₇H₆ClN₃[3]
Molecular Weight 167.59 g/mol [3]
Appearance Solid (predicted)Inferred
Topological Polar Surface Area 48.7 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Predicted pKa 1.00 ± 0.10[3]

The presence of a nitrile group, a secondary amine, and a pyridine nitrogen atom provides multiple sites for hydrogen bonding, influencing solubility in polar solvents. The chlorinated aromatic ring contributes to its solubility in organic solvents.

Hazard Identification & Safe Handling

While specific toxicity data for 2-Chloro-4-(methylamino)nicotinonitrile is limited, the structural alerts (chlorinated aromatic, nitrile) and data from analogous compounds necessitate stringent safety precautions.[3][4]

ALWAYS handle this compound inside a certified chemical fume hood.

  • Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[5]

  • Potential Hazards:

    • Harmful if swallowed, inhaled, or in contact with skin.[4][6]

    • Causes skin and serious eye irritation.[5][7]

    • May cause respiratory irritation.[8]

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.[7]

    • Skin Protection: Nitrile gloves (or other chemically resistant gloves) and a lab coat. Ensure full skin coverage.[8]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust inhalation.[7]

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

Principles of Crystallization for Purification

Crystallization is a thermodynamic process driven by supersaturation. A solution is considered supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1] This unstable state is the driving force for both crystal nucleation (the birth of new crystals) and crystal growth. The goal of a purification protocol is to create a state of supersaturation for the target compound while impurities remain below their own solubility limits.

This can be achieved primarily through two methods:

  • Cooling Crystallization: Exploits the common property that solubility of a solid increases with temperature. A saturated solution is prepared at a high temperature and then cooled, reducing the solubility and inducing crystallization.[2]

  • Anti-Solvent Crystallization: Involves the addition of a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent. The anti-solvent must be miscible with the good solvent but must reduce the overall solubility of the solute, thereby inducing crystallization.[2][9]

Protocol 1: Cooling Crystallization (Single Solvent)

This method is ideal when a solvent is identified that shows a large solubility difference for the compound between its boiling point and a low temperature (e.g., 0-5 °C).

Causality of Solvent Selection

The ideal solvent should:

  • Exhibit high solubility for 2-Chloro-4-(methylamino)nicotinonitrile at elevated temperatures and low solubility at room temperature or below.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the final product.

  • Have a boiling point that is not excessively high to avoid compound decomposition.

Based on the compound's structure, suitable candidate solvents include alcohols (Ethanol, Isopropanol), ketones (Acetone), and nitriles (Acetonitrile).

Experimental Workflow: Cooling Crystallization

cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in Erlenmeyer flask C Add minimum amount of hot solvent to dissolve solid A->C B Heat solvent separately to boiling B->C D Perform hot filtration (if insoluble impurities exist) C->D Optional E Allow filtrate to cool slowly to room temp. C->E D->E F Cool in ice bath to maximize yield E->F G Isolate crystals via vacuum filtration F->G H Wash crystals with cold solvent G->H I Dry crystals under vacuum H->I

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 2-Chloro-4-(methylamino)nicotinonitrile (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. In a separate beaker, heat a suitable solvent (e.g., ethanol) to its boiling point.

  • Create a Saturated Solution: Add the hot solvent to the flask containing the solid in small portions, with continuous swirling and heating, until the solid just dissolves.[10] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • (Optional) Hot Filtration: If insoluble impurities are observed, perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] A rapid temperature drop can cause precipitation of impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.[10]

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when the compound is highly soluble in a solvent even at low temperatures, making cooling crystallization inefficient.

Causality of Solvent/Anti-Solvent Pair Selection

The chosen pair must be:

  • Miscible: The "good" solvent and the anti-solvent must be fully miscible with each other.[11]

  • Differential Solubility: The compound should be highly soluble in the "good" solvent and poorly soluble in the anti-solvent.

Common Pairs:

  • Ethanol (solvent) / Water (anti-solvent)

  • Dichloromethane (solvent) / Hexane (anti-solvent)

  • Acetone (solvent) / Water (anti-solvent)

Experimental Workflow: Anti-Solvent Crystallization

cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation A Dissolve crude solid in minimum amount of 'good' solvent at room temperature B Add anti-solvent dropwise with constant stirring A->B C Continue adding until solution becomes cloudy (point of nucleation) B->C D Stir for an additional 30-60 minutes C->D E Isolate crystals via vacuum filtration D->E F Wash crystals with solvent/anti-solvent mixture or pure anti-solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology
  • Dissolution: At room temperature, dissolve the crude 2-Chloro-4-(methylamino)nicotinonitrile in the minimum amount of a "good" solvent (e.g., ethanol) required for complete dissolution.

  • Induce Supersaturation: While stirring the solution, add the anti-solvent (e.g., deionized water) dropwise using a pipette or dropping funnel.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of supersaturation has been reached and nucleation has begun.

  • Crystal Growth: Once turbidity is observed, stop adding the anti-solvent and allow the mixture to stir for an additional 30-60 minutes to allow for complete crystal growth. If desired, the flask can be cooled in an ice bath to further decrease solubility and improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of either the anti-solvent or a mixture of the solvent/anti-solvent in which the product has low solubility.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Solution is not sufficiently saturated.- Compound is too soluble even at low temp.- Boil off some of the solvent to increase concentration and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of the pure compound.[1]
"Oiling out" occurs - Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the solute.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Ensure the chosen solvent's boiling point is lower than the compound's melting point.
Low recovery yield - Too much solvent was used initially.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling time).- Use the absolute minimum amount of hot solvent.- Ensure filtration apparatus is pre-heated.- Increase cooling time in the ice bath.
Product is still impure - Cooling was too rapid, trapping impurities.- Inappropriate solvent choice.- Re-crystallize the material, ensuring slow, undisturbed cooling.- Screen for a different solvent where the impurity has much higher solubility.

Characterization and Quality Control

After isolation and drying, the purity of the 2-Chloro-4-(methylamino)nicotinonitrile should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.

References

  • Chemical Substance Information. (n.d.). 2-CHLORO-4-(METHYLAMINO)NICOTINONITRILE. Retrieved from a chemical supplier database. (A generic reference as the original link pointed to a search result).
  • Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • Arkivoc. (2007). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Retrieved from a scientific journal database. (A generic reference as the original link pointed to a search result).
  • Fluorochem. (n.d.). 2-Chloro-4-methyl-nicotinonitrile. Retrieved from a chemical supplier database. (A generic reference as the original link pointed to a search result).
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet. Retrieved from [Link] (Note: A direct deep link was not available, but the general portal is provided).

  • Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroisonicotinonitrile. Retrieved from [Link] (Note: A direct deep link was not available, but the general portal is provided).

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]

  • ChemTalk. (2021). Lab Procedure: Recrystallization. Retrieved from [Link]

  • El-Enany, M. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from a scientific journal database. (A generic reference as the original link pointed to a search result).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(methylamino)nicotinonitrile

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for drug development professionals and synthetic chemists encountering yield and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for drug development professionals and synthetic chemists encountering yield and regioselectivity issues during the nucleophilic aromatic substitution (SNAr) of 2,4-dichloronicotinonitrile with methylamine.

Part 1: Mechanistic Causality & Regioselectivity

To master this synthesis, one must first understand the electronic topology of the starting material. 2,4-Dichloronicotinonitrile possesses two highly electrophilic centers at the C2 and C4 positions. This dual activation is driven by the electron-withdrawing effects of the ortho-cyano group and the pyridine nitrogen [1].

Why does C4 react preferentially? Regioselectivity in this system is strictly kinetically controlled . Nucleophilic attack at the C4 position forms a Meisenheimer intermediate where the negative charge is highly stabilized by delocalization onto the para-ring nitrogen and the ortho-cyano group. While the C2 position is also electronically activated, it suffers from greater steric hindrance from the adjacent cyano group. However, if reaction parameters (such as temperature and stoichiometry) are poorly controlled, the kinetic preference is easily overridden, leading to the C2-regioisomer or the 2,4-bis(methylamino) over-reaction adduct [2].

Pathway cluster_paths SM 2,4-Dichloronicotinonitrile (Starting Material) C4 Attack at C4 (Kinetic Control) SM->C4 + MeNH2 (0 °C to RT) C2 Attack at C2 (Thermodynamic / Steric) SM->C2 + MeNH2 (Heat / Excess) Target 2-Chloro-4-(methylamino)nicotinonitrile (Target Product) C4->Target Favored Pathway Impurity 4-Chloro-2-(methylamino)nicotinonitrile (Regioisomer Impurity) C2->Impurity Disfavored Pathway Bis 2,4-Bis(methylamino)nicotinonitrile (Over-reaction) Target->Bis Excess MeNH2 Impurity->Bis Excess MeNH2

Mechanistic pathway and regioselectivity of 2,4-dichloronicotinonitrile SNAr.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a high percentage of the 2,4-bis(methylamino)nicotinonitrile byproduct. How do I prevent over-substitution? Causality: Over-substitution occurs when the local concentration of methylamine is too high, or when methylamine is used as both the nucleophile and the acid scavenger. The first substitution increases the electron density of the pyridine ring, but the remaining chlorine is still sufficiently activated to react if excess nucleophile is present. Solution: Strictly limit the methylamine to 1.05 equivalents. Instead of using excess amine to neutralize the HCl byproduct, use 1.2 equivalents of a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [1].

Q2: My LC-MS shows poor regioselectivity, yielding a mixture of the C4-target and the C2-isomer. How can I maximize C4-attack? Causality: Because regioselectivity is kinetically controlled, elevated temperatures provide the activation energy required to overcome the steric hindrance at C2, shifting the reaction toward a thermodynamic mixture. Additionally, protic solvents (like ethanol) can hydrogen-bond with the amine, reducing its nucleophilicity and necessitating higher temperatures that ruin selectivity. Solution: Perform the reaction in a polar aprotic solvent like N,N-Dimethylacetamide (DMA) or Tetrahydrofuran (THF). Ensure the methylamine is added dropwise at 0 °C, and do not allow the reaction to exceed room temperature (20–25 °C) [1].

Q3: The reaction stalls at 80% conversion. Should I apply heat to push it to completion? Causality: Heating will exponentially increase the rate of C2-substitution and bis-amination, degrading your yield and complicating purification. Stalling is usually caused by the loss of volatile methylamine (b.p. -6 °C) from the reaction mixture. Solution: Do not heat the reaction. Ensure the reaction vessel is properly sealed. If stalling occurs, cool the mixture back to 0 °C, add a micro-aliquot (0.05 eq) of methylamine solution, and extend the stirring time.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why specific conditions are mandated.

SolventTemperature ProfileAmine (Eq.)Base (Eq.)Target Yield (C4)Regioisomer (C2)Bis-adduct
Ethanol80 °C (Reflux)2.5None15%25%55%
DMF25 °C (Constant)1.5TEA (1.5)60%15%20%
THF-78 °C to 0 °C1.0DIPEA (1.2)75%<2%<1%*
DMA 0 °C to 25 °C 1.05 TEA (1.2) 82% <5% <5%

*Note: Reactions in THF at sub-zero temperatures may stall prematurely, requiring extended reaction times.

Part 4: Standardized Experimental Protocol

This self-validating protocol is engineered to maximize the yield of the C4-substituted target while suppressing impurities [1].

Materials Required:

  • 2,4-Dichloronicotinonitrile (1.0 eq, 10 mmol, 1.73 g)

  • Methylamine (2.0 M solution in THF) (1.05 eq, 10.5 mmol, 5.25 mL)

  • Triethylamine (TEA) (1.2 eq, 12 mmol, 1.67 mL)

  • Anhydrous N,N-Dimethylacetamide (DMA) (20 mL)

Step-by-Step Methodology:

  • Reactor Setup & Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2,4-dichloronicotinonitrile (1.73 g) in anhydrous DMA (20 mL).

  • Base Addition & Cooling: Add TEA (1.67 mL) to the solution. Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Nucleophile Addition: Using a syringe pump, add the methylamine solution (2.0 M in THF, 5.25 mL) dropwise over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. It must not exceed 5 °C during addition to prevent the thermodynamically driven C2-attack.

  • Reaction Maturation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 16–18 hours under a tightly sealed nitrogen atmosphere.

  • In-Process Monitoring: Analyze an aliquot via LC-MS.

    • Self-Validation Check: The target mass is m/z 168.0 [M+H]⁺. Ensure the starting material (m/z 173.0) is consumed before proceeding.

  • Quench & Isolation: Pour the reaction mixture into 100 mL of ice-cold brine to quench. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (2 × 50 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–15% EtOAc in Cyclohexane) to isolate the pure 2-chloro-4-(methylamino)nicotinonitrile.

Workflow Step1 1. Dissolution Dissolve SM & TEA in DMA Step2 2. Cooling Chill to 0 °C under N2 Step1->Step2 Step3 3. Slow Addition Add MeNH2 dropwise (Maintain <5 °C) Step2->Step3 Step4 4. Maturation Stir at RT for 18h Monitor via LC-MS Step3->Step4 Step5 5. Quench & Isolate Aqueous quench, Extract & Purify Step4->Step5

Step-by-step experimental workflow for regioselective methylamination.

References

  • Title: Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: US10150759B2 - 1,4-pyridone bicyclic heteroaryl compounds Source: Google Patents URL
Optimization

Technical Support Center: Troubleshooting the Degradation of 2-Chloro-4-(methylamino)nicotinonitrile

Welcome to the technical support center for 2-Chloro-4-(methylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Chloro-4-(methylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term storage and stability of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research materials.

Introduction to the Stability of 2-Chloro-4-(methylamino)nicotinonitrile

2-Chloro-4-(methylamino)nicotinonitrile is a substituted nicotinonitrile, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Degradation can occur over time due to various environmental factors, leading to the formation of impurities that may interfere with your experiments. This guide will help you identify potential degradation, understand its causes, and implement strategies to mitigate it.

Troubleshooting Guide: Investigating Degradation

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: I've noticed a change in the physical appearance (e.g., color change from white/off-white to yellow/brown) of my stored 2-Chloro-4-(methylamino)nicotinonitrile. Does this indicate degradation?

A change in the physical appearance of a chemical is often the first sign of degradation. While a color change does not definitively confirm degradation, it strongly suggests that the compound's purity may be compromised. For chlorinated pyridines and related aromatic amines, discoloration can be indicative of oxidative or photo-induced degradation pathways.

Causality: The formation of colored byproducts can result from the oxidation of the methylamino group or the formation of conjugated systems following dechlorination or other rearrangements. Exposure to air (oxygen), light, and elevated temperatures can accelerate these processes.

Recommended Actions:

  • Isolate the sample: Do not use the discolored material in critical experiments until its purity has been verified.

  • Perform a purity analysis: Use High-Performance Liquid Chromatography (HPLC) with UV detection to assess the purity of the sample. Compare the chromatogram of the suspect sample with that of a freshly prepared standard or a sample from a new, unopened container.

  • Characterize potential impurities: If new peaks are observed in the chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine their molecular weights, providing clues to their structures.

Q2: My experimental results are inconsistent, and I suspect the integrity of my 2-Chloro-4-(methylamino)nicotinonitrile. How can I confirm if it has degraded?

Inconsistent experimental results are a common consequence of using a degraded starting material. To confirm if degradation is the root cause, a systematic analytical approach is necessary.

Causality: The presence of degradation products can alter the compound's effective concentration, introduce reactive species, or generate compounds with different biological activities, all of which can lead to experimental variability.

Recommended Actions:

  • Purity Assessment by HPLC: This is the primary method for quantifying the purity of your compound. A well-developed HPLC method can separate the parent compound from its potential degradation products.[2]

  • Structure Confirmation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. A ¹H NMR spectrum of the suspect sample should be compared to a reference spectrum. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities.

  • Identification of Degradants by LC-MS/MS: This powerful technique can detect and help identify even trace amounts of degradation products.[3]

Q3: What are the likely degradation pathways for 2-Chloro-4-(methylamino)nicotinonitrile?

While specific degradation studies on this molecule are not extensively published, we can infer the most probable degradation pathways based on the chemical reactivity of its functional groups and data from related compounds. The main pathways are likely hydrolysis, photodegradation, and oxidation.

dot

Caption: Potential degradation pathways of 2-Chloro-4-(methylamino)nicotinonitrile.

Detailed Explanation:

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide (2-Chloro-4-(methylamino)nicotinamide) and then a carboxylic acid (2-Chloro-4-(methylamino)nicotinic acid).[4][5]

  • Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring can be displaced by a hydroxyl group, especially under aqueous conditions and potentially accelerated by heat, to form 2-Hydroxy-4-(methylamino)nicotinonitrile. This product may exist in equilibrium with its pyridone tautomer.

  • Photodegradation: Chlorinated aromatic compounds are susceptible to photodegradation, which often involves the cleavage of the carbon-chlorine bond upon exposure to UV light.[6] This would result in the formation of 4-(Methylamino)nicotinonitrile.

  • Oxidation: The methylamino group can be a site for oxidation, especially when exposed to air and light, leading to a variety of potential products, including N-formyl or N-oxide derivatives.

Q4: How should I properly store 2-Chloro-4-(methylamino)nicotinonitrile to minimize degradation?

Proper storage is the most effective way to prevent degradation. Based on the chemical nature of the compound and general best practices, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermally induced degradation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the methylamino group.
Light Amber vial or in the darkPrevents photodegradation.[7]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the nitrile and chloro groups.
Purity Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of 2-Chloro-4-(methylamino)nicotinonitrile? A: When stored under the recommended conditions (refrigerated, in the dark, under an inert atmosphere), the compound is expected to be stable for at least 24 months.[7] However, it is good practice to re-analyze the purity of any chemical stock that has been stored for more than a year, or if there are any doubts about its integrity.

Q: Can I store solutions of 2-Chloro-4-(methylamino)nicotinonitrile? A: It is generally not recommended to store solutions for long periods, as degradation can be accelerated in solution, especially in protic or aqueous solvents. If you must store solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C, and use within a short period. Always perform a purity check if the solution has been stored for an extended time.

Q: What are the common impurities from the synthesis of 2-Chloro-4-(methylamino)nicotinonitrile that I should be aware of? A: Synthetic impurities can be mistaken for degradation products. Depending on the synthetic route, common impurities could include starting materials, reagents (e.g., phosphorus oxychloride), and isomers.[8][9] A certificate of analysis from the supplier should provide information on the purity and the methods used for its determination.

Experimental Protocols

Protocol 1: Long-Term Stability Study

This protocol outlines a basic stability study to assess the degradation of 2-Chloro-4-(methylamino)nicotinonitrile under different storage conditions.

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Troubleshooting

Technical Support Center: Troubleshooting the Synthesis and Purification of 2-Chloro-4-(methylamino)nicotinonitrile

Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6)[1]. This guide is designed for researchers and drug development professionals scali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6)[1]. This guide is designed for researchers and drug development professionals scaling up Nucleophilic Aromatic Substitution (SNAr) workflows.

Below, we decode the mechanistic causality behind common synthetic failures, provide self-validating troubleshooting protocols, and outline robust downstream purification strategies.

Part 1: Mechanistic Grounding & Causality

The synthesis of 2-chloro-4-(methylamino)nicotinonitrile relies on the amination of 2,4-dichloronicotinonitrile. Because the starting material contains two electrophilic chloride sites (C2 and C4), regioselectivity is the primary challenge.

According to Frontier Molecular Orbital (FMO) theory, nucleophilic attack at the C4 position is dictated by the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), whereas attack at the C2 position correlates with the higher-energy LUMO+1 state[2]. Because the LUMO is lower in energy, and the resulting Meisenheimer complex is highly stabilized by both the para-pyridine nitrogen and the ortho-cyano group, C4 substitution is kinetically favored[2].

However, deviations in temperature, stoichiometry, or solvent polarity can provide enough activation energy to access the LUMO+1 pathway, leading to the C2-regioisomer (4-chloro-2-(methylamino)nicotinonitrile) or trigger over-reaction[3].

ReactionPathway SM 2,4-Dichloronicotinonitrile (Starting Material) MeNH2 + Methylamine (Nucleophile) SM->MeNH2 Hydro 2-Chloro-4-hydroxynicotinonitrile (Impurity C - Hydrolysis) SM->Hydro H2O / High pH Target 2-Chloro-4-(methylamino)nicotinonitrile (Target Product - C4 Attack via LUMO) MeNH2->Target Kinetically Favored (0-5 °C) C2_Iso 4-Chloro-2-(methylamino)nicotinonitrile (Impurity A - C2 Attack via LUMO+1) MeNH2->C2_Iso Higher Temp (>20 °C) DiSub 2,4-Bis(methylamino)nicotinonitrile (Impurity B - Over-reaction) Target->DiSub Excess MeNH2 C2_Iso->DiSub Excess MeNH2

Reaction pathway showing SNAr regioselectivity and major synthetic impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding >15% of the C2-regioisomer (4-chloro-2-(methylamino)nicotinonitrile)? Cause: Elevated temperatures provide the thermal energy required to overcome the activation barrier for the LUMO+1 mediated C2 attack[2]. Furthermore, highly polar protic solvents can erode the innate selectivity[3]. Self-Validating Solution: Maintain the internal reactor temperature strictly between 0 °C and 5 °C. Validate this by pulling an In-Process Control (IPC) HPLC sample at 30 minutes; the C4:C2 ratio must be >20:1 before proceeding.

Q2: I am detecting a mass consistent with 2,4-bis(methylamino)nicotinonitrile. How do I prevent this over-reaction? Cause: The mono-aminated target product remains susceptible to a second SNAr event if excess methylamine is present. The secondary amine formed is a strong nucleophile that can attack the remaining C2 chloride. Self-Validating Solution: Limit methylamine to exactly 1.05 equivalents. Use a syringe pump for dropwise addition (over 1–2 hours) to prevent localized pooling of the nucleophile. Validate completion via HPLC; quench immediately when starting material is <1%.

Q3: A highly polar impurity is streaking on my TLC plates and eluting early on reverse-phase HPLC. What is it? Cause: This is likely 2-chloro-4-hydroxynicotinonitrile (or its C2-hydroxy isomer), formed via hydrolysis. The highly electrophilic nature of the dichloropyridine makes it exceptionally susceptible to attack by water, especially under basic conditions[3]. Self-Validating Solution: Ensure all solvents (e.g., THF) are anhydrous. Validate solvent dryness via Karl Fischer titration (<50 ppm water). Quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl) rather than NaOH or NaHCO₃ to prevent base-catalyzed hydrolysis during workup.

Part 3: Quantitative Impurity Profiling

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile, validated through quantitative HPLC analysis.

Temperature (°C)MeNH₂ (Equiv)Solvent SystemTarget Yield (%)C2-Regioisomer (%)Di-substituted (%)Hydrolysis (%)
0 - 5 1.05 Anhydrous THF 88.0 4.0 < 1.0 < 1.0
20 - 251.05Anhydrous THF72.018.02.0< 1.0
0 - 52.50Anhydrous THF45.02.048.0< 1.0
0 - 51.05THF / H₂O (9:1)60.03.0< 1.032.0

Part 4: Validated Experimental Protocols

This protocol incorporates built-in validation checkpoints to ensure product integrity and high regioselectivity.

Step-by-Step Methodology: Regioselective Synthesis and Isolation

Step 1: Anhydrous Setup & Substrate Preparation

  • Charge a flame-dried, jacketed reactor with 2,4-dichloronicotinonitrile (1.0 equiv) and anhydrous THF (10 volumes).

  • Cool the mixture to 0 °C under a continuous nitrogen sweep.

  • Validation Checkpoint: Perform a Karl Fischer titration on the reactor mixture. Proceed only if the water content is <50 ppm to prevent Impurity C (Hydrolysis).

Step 2: Nucleophile Addition

  • Prepare a standardized solution of methylamine (1.05 equiv, 2.0 M in THF).

  • Add this solution dropwise via an addition funnel or syringe pump over 1.5 hours.

  • Causality Rule: Adjust the addition rate to maintain the internal temperature strictly below 5 °C. Slow addition prevents localized excess of the nucleophile, suppressing the formation of Impurity B (Di-substituted).

Step 3: In-Process Control (IPC)

  • Stir the reaction for 2 hours at 0 °C.

  • Validation Checkpoint: Withdraw a 100 µL aliquot, quench in 1 mL of acetonitrile, and analyze via HPLC. The reaction is self-validated as complete when unreacted starting material is <1% and the C2-regioisomer is <5%.

Step 4: Buffered Quench

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 volumes) while maintaining the temperature below 10 °C.

  • Causality Rule: A buffered quench neutralizes excess methylamine without raising the pH, preventing the base-catalyzed hydrolysis of the remaining C2-chloride during the aqueous workup.

Step 5: Extraction and Purification

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Follow the decision tree below for final purification.

PurificationWorkflow Crude Crude Reaction Mixture IPC HPLC Analysis (IPC) Crude->IPC CheckDi Di-substituted > 5%? IPC->CheckDi CheckRegio C2-Regioisomer > 10%? CheckDi->CheckRegio No Discard Reject Batch / Reprocess CheckDi->Discard Yes Silica Silica Gel Chromatography (Hexanes/EtOAc) CheckRegio->Silica Yes Recryst Recrystallization (Toluene/Heptane) CheckRegio->Recryst No Pure Pure 2-Chloro-4-(methylamino)nicotinonitrile (>98% Purity) Silica->Pure Recryst->Pure

Decision tree for the downstream purification and isolation of the target compound.

Note on Recrystallization: If the C2-regioisomer is <10%, recrystallize the crude solid from Toluene/Heptane (1:3). This selectively precipitates the target 2-chloro-4-(methylamino)nicotinonitrile, leaving the more soluble C2-regioisomer in the mother liquor.

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Optimization

Technical Support Center: Optimizing Solvent Selection for SNAr Reactions on 2-Chloro-4-(methylamino)nicotinonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on 2-chloro-4-(methylamino)nicotinonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on 2-chloro-4-(methylamino)nicotinonitrile.

Because the 4-methylamino group donates electron density into the pyridine ring, it partially counteracts the electron-withdrawing effects of the nitrile group. This electronic "push-pull" dynamic makes the 2-chloro position highly sensitive to solvent effects. Below, we break down the causality of solvent selection, provide troubleshooting workflows, and outline self-validating experimental protocols.

Reaction Pathway & Solvent Influence

SNAr_Mechanism A 2-Chloro-4-(methylamino) nicotinonitrile B Nucleophilic Attack (Rate-Limiting Step) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Leaving Group Expulsion (-Cl⁻) C->D E Substituted Product D->E S1 Polar Aprotic Solvents (DMSO, DMF) stabilize the transition state S1->C S2 Protic Solvents (EtOH, H2O) may cause nitrile hydrolysis S2->C

Fig 1. SNAr mechanism and the stabilizing role of solvents on the Meisenheimer complex.

Frequently Asked Questions (FAQs)

Q1: Why does solvent choice drastically affect the SNAr substitution at the 2-chloro position? A: The rate-determining step in this SNAr reaction is the formation of the anionic Meisenheimer complex. Polar aprotic solvents (like DMSO and DMF) possess high dielectric constants but lack hydrogen-bond donors. This allows them to strongly solvate the counter-cations of your base while leaving the nucleophile "naked" and highly reactive. As established in foundational mechanism-based regiocontrol studies, this "built-in solvation" stabilizes the high-energy zwitterionic or anionic transition states without deactivating the nucleophile[1].

Q2: Which solvent provides the best balance of reaction rate and purity? A: For nicotinonitrile derivatives, DMSO and DMF are generally superior. Protic solvents (like ethanol) often lead to competitive solvolysis, while aqueous basic conditions at elevated temperatures risk hydrolyzing the sensitive C3-nitrile group into an amide or carboxylic acid[2].

Quantitative Solvent Comparison Data
Solvent SystemDielectric Constant (ε)Relative SNAr RateRisk of Nitrile HydrolysisRecommended Application
DMSO 46.7Very HighModerate (if wet)Primary choice for weak nucleophiles; requires strictly anhydrous conditions.
DMF 36.7HighLowStandard optimization starting point; easier to remove during aqueous workup.
MeCN 37.5ModerateLowExcellent for temperature-sensitive substrates or highly reactive nucleophiles.
1,4-Dioxane / H₂O 2.2 (Dioxane)Low to ModerateHighUseful for aqueous ammonia aminations; requires strict temperature control[2].
0.1 wt% HPMC (Aq) ~80ModerateLow (Micellar)Green chemistry alternative; micellar catalysis shields the nitrile from bulk water[3].

Q3: I am observing incomplete conversion. How should I adjust my solvent and conditions? A: Incomplete conversion usually stems from poor nucleophile solubility, inadequate base strength, or solvent-induced autoinhibition. If using a sterically hindered amine, switch from MeCN to DMSO to maximize the nucleophile's effective basicity. Ensure solvents are strictly anhydrous and peroxide-free, as water can lead to competitive hydroxide attack or base quenching[4]. Furthermore, utilizing an organic base like DABCO can facilitate proton removal accompanying amine addition, actively helping the system avoid a high-energy zwitterionic intermediate[5].

Q4: Can I perform this SNAr reaction in environmentally friendly or aqueous solvents? A: Yes. Recent advancements demonstrate that SNAr reactions on highly functionalized pyridines can be performed in aqueous media using Hydroxypropyl Methylcellulose (HPMC). A 0.1–2 wt% HPMC aqueous solution creates a hydrophobic micellar pocket that solubilizes the 2-chloro-4-(methylamino)nicotinonitrile while shielding the nitrile group from bulk water hydrolysis[3].

Troubleshooting Workflow

Troubleshooting_Workflow Start Incomplete Conversion Detected CheckSol Is the reaction homogeneous? Start->CheckSol NoHom Add co-solvent (e.g., 1,4-Dioxane) CheckSol->NoHom No YesHom Check Nucleophile Strength CheckSol->YesHom Yes Verify Monitor via LC-MS (Verify no nitrile hydrolysis) NoHom->Verify WeakNuc Switch to highly polar aprotic solvent (DMSO) YesHom->WeakNuc Weak StrongNuc Increase Temperature or Base (DABCO) YesHom->StrongNuc Strong WeakNuc->Verify StrongNuc->Verify

Fig 2. Decision tree for troubleshooting incomplete SNAr conversion based on solvent states.

Self-Validating Experimental Protocols

Protocol A: Standard SNAr in Polar Aprotic Solvent (DMF)

Causality: DMF is selected to maximize the reaction rate of the nucleophile by leaving it unsolvated, while allowing for a much easier aqueous workup and product precipitation compared to DMSO.

  • Preparation: In an oven-dried, argon-flushed reaction vial, dissolve 1.0 equivalent of 2-chloro-4-(methylamino)nicotinonitrile in anhydrous DMF to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint: The solution must be completely clear. Turbidity indicates moisture contamination or degraded starting material, which will lead to nitrile hydrolysis.

  • Base Addition: Add 2.0 equivalents of finely powdered anhydrous K₂CO₃ or DABCO. DABCO is highly recommended for amine nucleophiles to assist in concerted proton transfer[5].

  • Nucleophile Addition: Add 1.2 equivalents of the desired nucleophile.

  • Reaction: Heat the mixture to 80°C under continuous stirring.

    • Self-Validation Checkpoint: Monitor by LC-MS after 2 hours. The disappearance of the starting material confirms optimal kinetics. If a new peak corresponding to M+18 appears, your DMF is wet (nitrile hydrolysis has occurred).

  • Workup: Quench the reaction by pouring it into ice-cold deionized water (3x the reaction volume) to precipitate the product. Filter and wash with water to remove residual DMF and inorganic salts.

Protocol B: Green SNAr in Aqueous HPMC

Causality: HPMC provides a hydrophobic micellar environment for the reaction to occur in water. This eliminates the need for toxic organic solvents while physically protecting the sensitive nitrile from hydroxide attack[3].

  • Solvent Preparation: Prepare a 0.1 wt% solution of Hydroxypropyl Methylcellulose (HPMC) in Millipore water. Stir until completely dissolved.

  • Reaction Setup: To 1.0 mL of the HPMC solution in a reaction vial, add 0.5 mmol of 2-chloro-4-(methylamino)nicotinonitrile and 0.5 mmol of the nucleophile.

  • Base Addition: Add 1.0 equivalent of KOH or sodium tert-butoxide.

  • Reaction: Stir vigorously at room temperature for 1 to 4 hours.

    • Self-Validation Checkpoint: The reaction mixture will visibly transition from a coarse suspension to a milky emulsion as the micellar reaction successfully proceeds.

  • Extraction: Extract the product using a green organic solvent like ethyl acetate, or directly filter if the product precipitates as a solid upon completion, bypassing the need for halogenated extraction solvents[3].

References

  • Benchchem. Technical Support Center: Synthesis of 4-Amino-2-chloronicotinonitrile. 2

  • Journal of the American Chemical Society (ACS Publications). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. 1

  • The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. 3

  • ResearchGate / John Wiley & Sons. Base-dependent selectivity of an SNAr reaction. 5

  • Benchchem. Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-Chloro-4-(methylamino)nicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the scale-up synthesis of 2-chloro-4-(methylamino)nicotinonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the scale-up synthesis of 2-chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6). This compound is a highly valuable intermediate in drug development, particularly in the synthesis of complex N-heterocycles like BCL6 inhibitors ()[1].

The synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloronicotinonitrile with methylamine. While straightforward at the bench scale, scaling this reaction introduces severe risks of regioisomer formation, over-methylation (bis-substitution), and hydrolysis. This guide provides the mechanistic causality behind these side reactions and a self-validating protocol to eliminate them.

Mechanistic Causality & Reaction Pathways

To control a reaction, you must first understand the electronic and spatial forces governing it. The regioselectivity of the SNAr reaction on 2,4-dichloronicotinonitrile is dictated by Frontier Molecular Orbital (FMO) theory.

According to FMO analysis of 2,4-dichloropyridine derivatives, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position , making it the kinetically favored site for nucleophilic attack ()[2]. Conversely, nucleophilic attack at the C-2 position requires interaction with the higher-energy LUMO+1 orbital and must overcome steric repulsion from the adjacent C-3 cyano group[2]. When reaction parameters (temperature, stoichiometry, mixing) drift during scale-up, the activation energy for competing pathways is breached, leading to the side reactions mapped below.

SNAr_Pathways SM 2,4-Dichloronicotinonitrile (Starting Material) Desired 2-Chloro-4-(methylamino) nicotinonitrile (Desired Product) SM->Desired MeNH2 (1.0 eq), DIPEA THF, -10°C (Kinetically Favored, C-4 LUMO) Regio 4-Chloro-2-(methylamino) nicotinonitrile (Regioisomer) SM->Regio MeNH2 (C-2 Attack, LUMO+1) Hydro 2-Chloro-4-hydroxy nicotinonitrile (Hydrolysis) SM->Hydro Aqueous MeNH2 or Wet Solvent Bis 2,4-Bis(methylamino) nicotinonitrile (Bis-adduct) Desired->Bis Excess MeNH2 Poor Mixing / High Temp Regio->Bis Excess MeNH2 Poor Mixing / High Temp

Reaction pathways of 2,4-dichloronicotinonitrile SNAr highlighting desired and side reactions.

Troubleshooting FAQs

Q1: Why am I seeing high levels of the 4-chloro-2-(methylamino)nicotinonitrile regioisomer?

The Causality: While the C-4 position is kinetically favored, elevated temperatures provide the thermal energy required to overcome the activation barrier for C-2 attack (LUMO+1 pathway)[2]. Additionally, protic solvents can hydrogen-bond with the pyridine nitrogen, altering the relative electrophilicity of the C-2 and C-4 positions. The Solution: Strictly control the reaction temperature between -10 °C and 0 °C. Utilize a polar aprotic solvent (e.g., anhydrous THF) to maintain the inherent electronic bias of the substrate.

Q2: How do I prevent the formation of the 2,4-bis(methylamino)nicotinonitrile over-reaction product?

The Causality: In standard bench protocols, 2.0 to 2.5 equivalents of methylamine are often used—one equivalent acts as the nucleophile, and the remainder acts as a base to scavenge the HCl byproduct. In a large-scale reactor, poor mixing creates localized zones of high methylamine concentration, driving the consecutive SNAr reaction on the already-formed product. The Solution: Uncouple the roles of nucleophile and base. Use only 1.05 equivalents of methylamine and introduce 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) . DIPEA is sterically hindered and non-nucleophilic; it will scavenge the HCl without participating in SNAr, thereby starving the bis-substitution pathway of excess nucleophile.

Q3: My IPC (In-Process Control) shows a significant amount of a hydroxylated side product. What is happening?

The Causality: The highly electrophilic C-4 position is extremely susceptible to attack by hydroxide ions. If you are using aqueous methylamine (e.g., 40% in water) under basic conditions, competitive hydrolysis of the C-4 chloride will yield 2-chloro-4-hydroxynicotinonitrile. The Solution: Transition exclusively to anhydrous methylamine solutions (e.g., 2.0 M in THF) and ensure the Karl Fischer moisture content of your reactor and solvents is below 500 ppm.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical scale-up data, demonstrating how stoichiometric and environmental controls directly impact the product distribution.

Reaction ConditionDesired Product (C-4)Regioisomer (C-2)Bis-adductHydrolysis Impurity
2.5 eq MeNH₂ (aq), 20 °C65.0%15.0%10.0%10.0%
2.2 eq MeNH₂ (THF), 0 °C78.0%12.0%9.5%< 0.5%
1.05 eq MeNH₂ (THF) + 1.2 eq DIPEA, -10 °C 92.5% 6.0% < 1.0% < 0.5%

Validated Experimental Protocol (Scale-Up Optimized)

This methodology is designed as a self-validating system. By relying on precise stoichiometric control and real-time IPC, the protocol inherently prevents the conditions that lead to side reactions.

Step 1: Reactor Preparation & Substrate Dissolution

  • Purge a jacketed glass reactor with N₂. Verify that the internal moisture level is < 500 ppm to prevent hydrolysis.

  • Charge 2,4-dichloronicotinonitrile (1.0 eq) and anhydrous THF (10 volumes) into the reactor. Stir at 250 RPM until complete dissolution is achieved.

Step 2: Temperature Control & Base Addition 3. Chill the reactor jacket until the internal temperature stabilizes at -10 °C. 4. Add DIPEA (1.2 eq) in a single portion. (Causality: Adding the non-nucleophilic base first ensures that any HCl generated in the subsequent step is immediately neutralized, preventing the protonation and deactivation of the methylamine nucleophile).

Step 3: Controlled Nucleophile Dosing 5. Slowly dose Methylamine (2.0 M solution in THF, 1.05 eq) via a subsurface dip tube over a period of 2 hours.

  • Critical Insight: Subsurface addition prevents the highly volatile methylamine from accumulating in the reactor headspace, ensuring accurate stoichiometry in the liquid phase and preventing localized concentration spikes that cause bis-substitution.

Step 4: Self-Validating In-Process Control (IPC) 6. Stir for 30 minutes post-addition at -10 °C. 7. Pull an aliquot and analyze via HPLC (254 nm).

  • Validation Gate: The reaction is deemed complete when the starting material is < 1.0%. If > 1.0%, continue stirring for 30 minutes. Do not add additional methylamine to force completion; doing so will exponentially increase the bis-adduct impurity.

Step 5: Quench & Isolation 8. Quench the reaction by adding cold aqueous NH₄Cl (5 volumes) while maintaining the internal temperature below 5 °C. 9. Extract the aqueous layer with Ethyl Acetate (2 x 5 volumes). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-(methylamino)nicotinonitrile. (Further purification can be achieved via recrystallization from Isopropanol/Heptane).

References

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). Available at:[Link]

  • Cardenas, M. G., et al. (2020). Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket. ACS Medicinal Chemistry Letters (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Resolving Column Chromatography Separation Issues for 2-Chloro-4-(methylamino)nicotinonitrile

Welcome to the technical support center for the chromatographic purification of 2-Chloro-4-(methylamino)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 2-Chloro-4-(methylamino)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions to navigate the challenges of purifying this polar, basic compound. Our approach is rooted in scientific principles and practical, field-tested expertise to ensure the integrity and success of your experimental outcomes.

Introduction: The Challenge of Purifying 2-Chloro-4-(methylamino)nicotinonitrile

2-Chloro-4-(methylamino)nicotinonitrile is a substituted pyridine, a class of compounds often encountered in pharmaceutical research. Its structure, featuring a basic methylamino group and a polar nitrile moiety, presents specific challenges during purification by normal-phase column chromatography on silica gel. The primary obstacle arises from the interaction between the basic amine and the acidic silanol groups on the silica surface, which can lead to a host of separation issues. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these problems effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the column chromatography of 2-Chloro-4-(methylamino)nicotinonitrile, providing their likely causes and actionable solutions.

Issue 1: Significant Peak Tailing or Streaking of the Product on TLC and Column

  • Symptom: The spot of the target compound on the TLC plate appears elongated or "streaky" rather than round. During column chromatography, the product elutes over a large number of fractions with poor peak shape.

  • Probable Cause: This is a classic sign of strong, undesirable interactions between the basic methylamino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow and uneven elution.[1]

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This "competing base" will interact with the acidic silanol groups, effectively masking them from your target compound.[1]

      • Recommended Modifier: Start by adding 0.1-1% triethylamine (TEA) to your mobile phase. For particularly stubborn tailing, a dilute solution of ammonia in methanol (e.g., 2% of a 7N solution) can be used as a component of the polar modifier in your eluent system.

    • Dry Loading with a Basic Adsorbent: Before loading your sample onto the column, dissolve it in a suitable solvent and adsorb it onto a small amount of silica gel that has been pre-treated with triethylamine. Evaporate the solvent and load the resulting dry powder onto the column. This ensures your compound is in a less acidic environment from the start.

Issue 2: Poor Separation from Polar Impurities

  • Symptom: The target compound co-elutes with other polar spots on the TLC plate, and fractions from the column are consistently contaminated.

  • Probable Cause: The solvent system lacks the selectivity to resolve your target compound from impurities with similar polarities. Potential impurities could include starting materials or byproducts from the synthesis, such as other regioisomers of amination.

  • Solutions:

    • Systematic Solvent System Screening: A single solvent system may not provide optimal separation. Experiment with different combinations of non-polar and polar solvents. A good starting point for substituted pyridines is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2][3]

    • Employing a Ternary Solvent System: Sometimes, the addition of a third solvent can significantly improve selectivity. For instance, a small amount of methanol added to a dichloromethane/ethyl acetate mixture can modulate the polarity and improve separation.

    • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, a change in the stationary phase may be necessary.

      • Basic Alumina: This is a good alternative for the purification of basic compounds as it lacks the acidic character of silica gel.[1]

      • Amine-Functionalized Silica: This stationary phase provides a basic surface, which can significantly improve the chromatography of basic amines, often without the need for mobile phase modifiers.[1][4][5]

Stationary PhaseAdvantagesDisadvantages
Silica GelInexpensive, widely available, good for a broad range of compounds.Acidic surface can cause tailing with basic compounds.
Basic AluminaGood for basic compounds, less acidic than silica.Can be more reactive, potentially degrading some compounds.
Amine-SilicaExcellent for basic compounds, often eliminates the need for modifiers.More expensive than silica gel.

Issue 3: The Compound Appears to be "Stuck" on the Column

  • Symptom: After loading the sample, the target compound does not elute even with a highly polar mobile phase (e.g., 20% methanol in dichloromethane).

  • Probable Cause: The compound is very strongly adsorbed to the silica gel due to its high polarity and basicity. This can be exacerbated if the sample is loaded in a solvent that is too strong, causing it to precipitate at the top of the column when the less polar mobile phase is introduced.

  • Solutions:

    • Dry Loading: This is the preferred method for loading highly polar compounds. Dissolve your sample in a minimal amount of a polar solvent (e.g., methanol or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder can then be carefully added to the top of the column. This prevents the compound from crashing out of solution upon introduction of the mobile phase.

    • Increase Mobile Phase Polarity Systematically: If the compound is already on the column, a very steep polarity gradient may be required. The addition of a small amount of acetic acid to a highly polar mobile phase can sometimes help to elute very basic compounds by protonating them, though this should be used with caution as it can affect the stability of some molecules.

Issue 4: Low Recovery of the Purified Product

  • Symptom: The amount of purified compound obtained after chromatography is significantly lower than expected, even though TLC analysis of the crude material showed a strong spot.

  • Probable Cause:

    • Irreversible Adsorption: A portion of the compound may be irreversibly adsorbed onto the acidic sites of the silica gel.

    • Degradation on Silica: Some compounds are unstable on silica gel and can degrade during the purification process. The acidic nature of silica can catalyze decomposition reactions.[6]

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solution of triethylamine in your non-polar solvent to neutralize the most acidic sites.

    • Use an Alternative Stationary Phase: As mentioned previously, basic alumina or amine-functionalized silica are less likely to cause degradation of basic compounds.

    • Minimize Time on the Column: Use flash chromatography with a slightly higher flow rate to reduce the residence time of your compound on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 2-Chloro-4-(methylamino)nicotinonitrile?

A good starting point for TLC analysis on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. We recommend trying a 7:3 mixture of hexanes:ethyl acetate and a 95:5 mixture of dichloromethane:methanol. Spotting the crude material in these two systems will give you a good indication of the compound's polarity and help you choose a suitable eluent for column chromatography. For optimal separation on a column, aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.

Q2: How do I properly pack a silica gel column to avoid issues like cracking or channeling?

Proper column packing is crucial for good separation.[7] A "slurry packing" method is generally recommended.[7]

Protocol for Slurry Packing a Silica Gel Column

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a consistent slurry that is pourable but not too dilute.

  • Pack the Column: Pour the slurry into the column in one continuous motion, if possible.

  • Compact the Bed: Gently tap the side of the column to dislodge any air bubbles and help the silica to settle into a uniform bed. Use a gentle stream of air or nitrogen pressure at the top of the column to help compact the bed and drain the excess solvent.

  • Avoid a Dry Column: Never let the solvent level drop below the top of the silica bed, as this can cause cracks and channels to form, leading to poor separation.[7]

  • Add a Protective Layer: Once the silica has settled, carefully add a thin layer of sand to the top of the bed to prevent it from being disturbed when you add your sample and eluent.

Q3: My compound is not UV-active. How can I monitor the column fractions?

If your compound does not visualize under a UV lamp, you will need to use a chemical stain for your TLC plates. A common and versatile stain is potassium permanganate (KMnO₄). Most organic compounds will react with KMnO₄ to produce a yellow or brown spot on a purple background.

Q4: Is it better to run a gradient or isocratic elution for this compound?

For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is almost always more efficient. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, followed by any more polar byproducts.

Q5: What are the likely impurities I need to separate from?

The impurities will depend on the synthetic route used. For instance, in the synthesis of related chloronicotinonitriles, common impurities can include unreacted starting materials, regioisomers (e.g., the 4-chloro-2-(methylamino) isomer if the starting material was 2,4-dichloronicotinonitrile), or products of side reactions such as hydrolysis of the nitrile group.[8] Understanding the potential byproducts of your specific reaction is key to developing a successful purification strategy.

Workflow and Logic Diagram

Chromatography_Troubleshooting cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Solutions cluster_3 Outcome TLC Run TLC of Crude Material Tailing Peak Tailing/Streaking? TLC->Tailing PoorSep Poor Separation? Tailing->PoorSep No AddBase Add Basic Modifier (TEA/NH3) Tailing->AddBase Yes NoElution Compound Stuck? PoorSep->NoElution No ChangeSolvent Optimize Solvent System (Gradient/Ternary) PoorSep->ChangeSolvent Yes LowYield Low Recovery? NoElution->LowYield No DryLoad Use Dry Loading Technique NoElution->DryLoad Yes ChangeStationary Change Stationary Phase (Alumina/Amine-Silica) LowYield->ChangeStationary Yes Flash Use Flash Chromatography (Faster Flow) LowYield->Flash PureProduct Pure Product Obtained AddBase->PureProduct ChangeSolvent->ChangeStationary ChangeStationary->PureProduct DryLoad->PureProduct Flash->PureProduct

Caption: A troubleshooting workflow for column chromatography of 2-Chloro-4-(methylamino)nicotinonitrile.

References

  • CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - NIH. Available at: [Link]

  • How to run column chromatography - University of Rochester. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Available at: [Link]

  • Purine and Related Compound Purification Strategies - Teledyne ISCO. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. Available at: [Link]

  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile - Arkivoc. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Available at: [Link]

  • Flash Chromatography - A Review - Asian Journal of Research in Chemistry. Available at: [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]

  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - European Patent Office. Available at: [Link]

  • 2-chloronicotinonitrile - Organic Syntheses Procedure. Available at: [Link]

  • The Stability of Drug Adsorbates on Silica | Request PDF - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2-Chloro-4-(methylamino)nicotinonitrile vs. 2-Chloro-4-aminonicotinonitrile in Nucleophilic Aromatic Substitution (SNAr)

Executive Summary In the development of kinase inhibitors and fused heterocyclic scaffolds (e.g., pyrido[2,3-d]pyrimidines), 2-chloronicotinonitrile derivatives serve as foundational building blocks. While they share a n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of kinase inhibitors and fused heterocyclic scaffolds (e.g., pyrido[2,3-d]pyrimidines), 2-chloronicotinonitrile derivatives serve as foundational building blocks. While they share a nearly identical structural backbone, 2-chloro-4-aminonicotinonitrile and 2-chloro-4-(methylamino)nicotinonitrile exhibit drastically different reactivity profiles.

As an application scientist, recognizing the subtle electronic shifts caused by a single methyl group is critical. The N-methylation at the C4 position fundamentally alters the electronic landscape of the pyridine core, dictating whether a chemist can rely on mild, transition-metal-free Nucleophilic Aromatic Substitution (SNAr) or must escalate to Palladium-catalyzed cross-coupling methodologies.

Structural and Electronic Profiling (The "Why")

The rate-determining step in an SNAr reaction is the formation of the anionic Meisenheimer complex. The stability of this intermediate dictates the activation energy required for the nucleophile to attack the C2-position[1].

  • 2-Chloro-4-aminonicotinonitrile ([2]) : The primary amine (-NH₂) exerts a standard resonance (+M) effect, donating electron density into the pyridine ring. However, the strong electron-withdrawing nature of the adjacent C3-nitrile (-CN) and the pyridine nitrogen sufficiently stabilizes the developing negative charge, allowing SNAr to proceed smoothly.

  • 2-Chloro-4-(methylamino)nicotinonitrile ([3]) : The addition of the methyl group introduces an inductive (+I) effect that pushes electron density onto the amine nitrogen. This hyper-conjugative loading enhances the nitrogen's ability to donate its lone pair into the pyridine ring (+M effect). This floods the C2 and C3 positions with electron density, severely decreasing the electrophilicity of the C2-carbon and thermodynamically destabilizing the Meisenheimer complex[4].

SNAr_Mechanism cluster_0 Electronic Deactivation in SNAr C1 2-Chloro-4-(methylamino) nicotinonitrile (Stronger +M Effect) M1 Meisenheimer Complex (Higher Energy / Destabilized) C1->M1 Nucleophilic Attack (High Activation Energy) C2 2-Chloro-4-amino nicotinonitrile (Standard +M Effect) M2 Meisenheimer Complex (Lower Energy / Stabilized) C2->M2 Nucleophilic Attack (Lower Activation Energy) P1 C2-Substituted Product (Low Yield / Slow) M1->P1 Cl- Loss P2 C2-Substituted Product (High Yield / Fast) M2->P2 Cl- Loss

Fig 1: Thermodynamic destabilization of the Meisenheimer complex via enhanced +M resonance.

Comparative Reactivity & Quantitative Data

To objectively compare performance, we evaluate both substrates against a standard secondary amine nucleophile (morpholine) under identical thermodynamic conditions. As shown in the data below, the enhanced electron donation from the methylamino group renders standard SNAr practically unviable for the methylated derivative, necessitating alternative catalytic pathways[5].

Table 1: Electronic Properties & Preferred Methodologies
SubstrateCAS NumberInductive Effect (+I)Resonance (+M)C2 ElectrophilicityPreferred Amination Method
4-Amino Derivative 1194341-42-8WeakStandardHighTransition-Metal-Free SNAr
4-Methylamino Derivative 676601-68-6Strong (Methyl)EnhancedLowPd-Catalyzed Cross-Coupling
Table 2: Comparative Kinetic Performance (Morpholine Amination)
SubstrateConditionsTime to >95% ConversionIsolated Yield
4-Amino Derivative Morpholine (1.2 eq), 1-Butanol, 80°C2.5 hours88%
4-Methylamino Derivative Morpholine (1.2 eq), 1-Butanol, 80°C>24 hours (Incomplete)<30%
4-Methylamino Derivative Pd₂(dba)₃, Xantphos, Dioxane, 100°C4.0 hours82%

Experimental Workflows & Protocols

The following self-validating protocols are designed to ensure high-fidelity results based on the specific electronic constraints of each substrate.

Workflow Start Select Substrate Sub1 4-Amino Derivative (More Electrophilic) Start->Sub1 Sub2 4-Methylamino Derivative (Less Electrophilic) Start->Sub2 SNAr Standard SNAr (Morpholine, DIPEA, 1-Butanol, 80°C) Sub1->SNAr Mild Conditions HarshSNAr Harsh SNAr (Sealed Tube, 120°C) Sub2->HarshSNAr Requires High Temp Buchwald Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, Xantphos) Sub2->Buchwald Preferred for Yield Product C2-Substituted Nicotinonitrile SNAr->Product HarshSNAr->Product Variable Yield Buchwald->Product High Yield

Fig 2: Decision matrix for C2-functionalization based on C4-amine substitution.

Protocol A: Transition-Metal-Free SNAr

Optimized for: 2-Chloro-4-aminonicotinonitrile Causality: 1-Butanol is selected as the solvent because its protic nature stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, while its high boiling point provides sufficient thermal driving force. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sink.

  • Charge a round-bottom flask with 2-chloro-4-aminonicotinonitrile (1.0 eq) and 1-butanol (0.2 M).

  • Add morpholine (1.2 eq) and DIPEA (1.5 eq).

  • Heat the mixture to 80°C under continuous magnetic stirring.

  • Self-Validation System: Withdraw 10 µL aliquots at t=1h and t=2h. Quench in 1 mL MeCN/H₂O (1:1) and analyze via LC-MS (UV 254 nm). The reaction is validated if the product peak area increases proportionally with the consumption of the starting material without the buildup of side-products. If unreacted starting material persists >15% after 4 hours, it indicates unexpected electronic deactivation, triggering a switch to Protocol B.

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Optimized for: 2-Chloro-4-(methylamino)nicotinonitrile Causality: To overcome the high activation energy barrier of the deactivated C2-Cl bond, Palladium catalysis is required ([5]). Xantphos, a bidentate ligand with a wide bite angle, is specifically chosen to enforce a rigid geometry around the palladium center, accelerating the challenging reductive elimination step and preventing the formation of inactive palladium black.

  • In a glovebox, charge a Schlenk tube with 2-chloro-4-(methylamino)nicotinonitrile (1.0 eq), morpholine (1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous 1,4-dioxane (0.1 M) and seal the tube.

  • Heat to 100°C for 4 hours.

  • Self-Validation System: Include 1,3,5-trimethoxybenzene as an internal NMR standard. Post-reaction, a crude ¹H-NMR of a 50 µL aliquot will self-validate the conversion rate by comparing the integration of the internal standard against the newly formed product's aromatic protons. The absence of palladium black precipitation during the first 2 hours visually validates the stability of the active Pd(0)-Xantphos catalytic cycle.

  • Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH) / PMC. Available at:[Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. Available at:[Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Comparative

Analytical Method Validation for 2-Chloro-4-(methylamino)nicotinonitrile Purity Testing: A Comparative Lifecycle Guide

As a Senior Application Scientist, I approach analytical method validation not as a static regulatory hurdle, but as a dynamic lifecycle process. When developing purity testing protocols for highly functionalized pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not as a static regulatory hurdle, but as a dynamic lifecycle process. When developing purity testing protocols for highly functionalized pharmaceutical intermediates like 2-Chloro-4-(methylamino)nicotinonitrile (CAS 676601-68-6)[1], the analytical method must be engineered to handle specific physicochemical challenges.

This guide objectively compares standard analytical methodologies, explains the causality behind critical experimental choices, and provides a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) [2] and USP <1225> [3] guidelines.

The Analyte: Causality in Chromatographic Behavior

To design a robust purity method, we must first deconstruct the analyte. 2-Chloro-4-(methylamino)nicotinonitrile possesses three critical functional groups on a pyridine backbone:

  • Methylamino Group (Secondary Amine): Highly basic. In traditional silica-based chromatography, this basic nitrogen strongly interacts with acidic residual silanols on the stationary phase, causing severe peak tailing and poor resolution.

  • Nitrile Group (-C≡N): Strongly electron-withdrawing, altering the electron density of the pyridine ring and providing a distinct UV chromophore.

  • Chloro Group: Adds lipophilicity, driving retention in reversed-phase liquid chromatography (RPLC).

The Causality of Method Selection: Because of the basic methylamino group, standard fully porous C18 columns are sub-optimal. The method requires a hybrid silica stationary phase (e.g., Ethylene Bridged Hybrid, BEH) and a mobile phase heavily buffered at a low pH (e.g., 0.1% Trifluoroacetic acid) to fully protonate the amine and suppress silanol ionization, ensuring sharp, symmetrical peaks.

Method Comparison: Selecting the Optimal Platform

When establishing the Analytical Target Profile (ATP) for purity testing, we must compare the performance of available analytical platforms. Below is a comparative analysis of three common approaches for this specific intermediate.

Performance MetricHPLC-UV (Traditional)UHPLC-PDA (Optimized)LC-MS (ESI+)
Stationary Phase 5 µm C18 (Fully Porous)1.7 µm BEH C18 (Hybrid)1.7 µm C18
Run Time 25 - 30 mins6 - 8 mins 10 - 12 mins
Resolution ( Rs​ ) ~1.8 (Prone to tailing)> 3.5 (Baseline separation) > 3.0
Specificity Retention Time (RT) onlyRT + Spectral Homogeneity RT + Mass-to-Charge ( m/z )
LOD / LOQ 0.05% / 0.10%0.01% / 0.03% 0.001% / 0.005%
Matrix Effects LowLow High (Ion suppression)
Primary Use Case Legacy compendial testingRoutine Purity & Batch Release Genotoxic impurity tracing

Verdict: UHPLC-PDA (Ultra-High Performance Liquid Chromatography with Photodiode Array detection) is the optimal choice. It provides the high theoretical plate count required to separate closely eluting positional isomers, while the PDA detector allows for spectral peak purity assessment—a mandatory requirement for specificity under ICH Q2(R2)[2]. LC-MS is excessively sensitive for routine assay and suffers from matrix ion suppression, making it better suited for trace genotoxic impurity analysis rather than bulk purity.

Analytical Lifecycle Workflow

The following diagram illustrates the modern validation lifecycle, moving from the Analytical Target Profile (ATP) through risk assessment, validation, and continuous verification.

G ATP Analytical Target Profile (Define Purity Criteria) Dev Method Development (Stationary Phase & pH) ATP->Dev Risk Risk Assessment (Critical Parameters) Dev->Risk Val ICH Q2(R2) Validation (Fitness for Purpose) Risk->Val Spec Specificity (PDA Peak Purity) Val->Spec Lin Linearity & Range (LOQ to 120%) Val->Lin Acc Accuracy & Precision (Recovery & %RSD) Val->Acc Ver Ongoing Verification (USP <1221>) Spec->Ver Lin->Ver Acc->Ver

Figure 1: Analytical lifecycle workflow for purity method validation based on ICH Q2(R2) guidelines.

Step-by-Step Validation Protocol (UHPLC-PDA)

This protocol is designed as a self-validating system . Every analytical run must pass predefined System Suitability Testing (SST) criteria before sample data can be accepted, ensuring continuous trustworthiness.

Step 1: System Suitability Testing (The Self-Validating Core)

Before initiating validation experiments, the system must prove its fitness.

  • Prepare a standard solution of 2-Chloro-4-(methylamino)nicotinonitrile at 100% working concentration (e.g., 0.1 mg/mL in diluent).

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5 (Confirms the BEH column is successfully mitigating secondary amine tailing).

    • Theoretical Plates ( N ) 10,000.

Step 2: Specificity & Forced Degradation

To prove the method is stability-indicating, we must demonstrate that degradation products do not co-elute with the active pharmaceutical ingredient (API) peak[2].

  • Stress Conditions: Subject the sample to 1N HCl (Acid), 1N NaOH (Base), 3% H2​O2​ (Oxidation), UV Light (Photolysis), and 60°C (Thermal) for 24 hours.

  • Analysis: Inject the stressed samples using the UHPLC-PDA method.

  • Evaluation (Causality): Use the PDA software to extract the UV spectra across the 2-Chloro-4-(methylamino)nicotinonitrile peak. The Purity Angle must be less than the Purity Threshold . This mathematically proves spectral homogeneity and confirms no hidden degradants are co-eluting under the main peak.

Step 3: Linearity and Range

The method must demonstrate a proportional response across the intended operational range[3].

  • Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 5% of the target concentration response.

Step 4: Accuracy (Recovery) and Precision

Accuracy ensures the method measures the true value, while precision ensures repeatability.

  • Spike Recovery: Spike known amounts of synthesized impurities (e.g., des-chloro degradants) into the sample matrix at 50%, 100%, and 150% of the specification limit.

  • Repeatability: Prepare 6 independent sample solutions at the 100% test concentration.

  • Acceptance Criteria:

    • Mean recovery must be between 95.0% and 105.0% (proving no matrix interference).

    • Precision %RSD must be 2.0% for the main peak, and 5.0% for trace impurities.

Conclusion

Validating a purity method for 2-Chloro-4-(methylamino)nicotinonitrile requires an intimate understanding of its chemical structure. By transitioning from legacy HPLC-UV to UHPLC-PDA with hybrid column technology, laboratories can eliminate the peak tailing inherent to methylamino groups, drastically reduce run times, and utilize PDA spectral analysis to meet the rigorous specificity requirements of ICH Q2(R2).

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • USP <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL:[Link]

Sources

Validation

Comparative Guide: Halogen Leaving Group Ability in 2-Halo-4-(methylamino)nicotinonitrile Derivatives

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Scaffold and the SN​Ar Paradigm In medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Scaffold and the SN​Ar Paradigm

In medicinal chemistry and drug development, the pyridine scaffold is ubiquitous. Specifically, 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6) serves as a highly versatile building block for synthesizing kinase inhibitors and complex heterocyclic therapeutics. The reactivity of this molecule is largely defined by its susceptibility to Nucleophilic Aromatic Substitution ( SN​Ar ) .

The 2-position of this pyridine ring is highly activated for nucleophilic attack due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-cyano group at position 3. However, when optimizing synthetic routes, chemists must frequently evaluate whether the standard 2-chloro derivative is the optimal substrate, or if a 2-fluoro, 2-bromo, or 2-iodo analog would offer superior kinetic performance.

This guide objectively compares the leaving group ability of halogens in this specific scaffold, providing mechanistic causality, comparative data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: The "Element Effect"

To understand halogen leaving group ability in SN​Ar reactions, we must abandon the logic of aliphatic SN​2 chemistry. In SN​2 reactions, the rate-determining step (RDS) involves the cleavage of the carbon-halogen bond, making iodine (the weakest bond) the best leaving group (I > Br > Cl > F).

In contrast, SN​Ar proceeds via a two-step addition-elimination mechanism. The RDS is almost universally the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex[1].

Because bond breaking is not involved in the rate-determining step, the strength of the C-X bond is largely irrelevant to the reaction rate. Instead, the electronegativity of the halogen dictates reactivity. Fluorine, being the most electronegative element, creates the largest partial positive charge ( δ+ ) on the adjacent C2 carbon, significantly lowering the activation energy for nucleophilic attack and stabilizing the resulting anionic transition state[2][3].

This inversion of reactivity—where F > Cl ≈ Br > I —is known as the "Element Effect" [1][4].

SNAr_Mechanism A 2-Halo-Pyridine Substrate B Nucleophilic Attack (RDS) A->B + Nucleophile C Meisenheimer Complex B->C Rate: F > Cl > Br > I D Leaving Group Elimination C->D Fast Step E Substituted Product D->E - Halide Ion

SNAr Addition-Elimination Mechanism and Halogen Reactivity Trend.

Comparative Analysis of Halogen Analogs

When designing a synthesis around the 4-(methylamino)nicotinonitrile core, selecting the right halogen at the 2-position is a balance of reactivity, stability, and commercial availability.

The 2-Fluoro Analog: Maximum SN​Ar Reactivity

The 2-fluoro derivative exhibits exceptional SN​Ar reactivity, often reacting with amines at room temperature. The highly polarized C-F bond strongly directs nucleophilic attack[2].

  • Best Use Case: Late-stage functionalization with sensitive substrates, reactions with weak nucleophiles, or 18 F-radiolabeling for PET imaging[5].

  • Drawback: Higher cost and potential instability during long-term storage compared to the chloro analog.

The 2-Chloro Analog: The Industry Standard

2-Chloro-4-(methylamino)nicotinonitrile is the optimal workhorse. While it requires moderate thermal activation (typically 60–100 °C) to overcome the Meisenheimer addition barrier, it is highly shelf-stable, cost-effective, and less prone to unwanted side reactions than the fluoro analog[6].

  • Best Use Case: Standard library synthesis, scale-up manufacturing, and reactions with strong nucleophiles (primary/secondary amines, alkoxides).

The 2-Bromo and 2-Iodo Analogs: Cross-Coupling Specialists

Bromine and iodine are sluggish leaving groups in SN​Ar because their lower electronegativity fails to sufficiently activate the C2 position for nucleophilic attack[7]. However, they excel in transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki coupling). In these pathways, the RDS is oxidative addition by the metal catalyst, which relies on C-X bond cleavage (I > Br > Cl)[8].

  • Best Use Case: Palladium-catalyzed C-N or C-C bond formation where SN​Ar is unviable due to steric hindrance or extremely weak nucleophilicity.

Quantitative Comparison Summary
Halogen (Leaving Group)Relative SN​Ar RateElectronegativity (Pauling)C-X Bond Energy (kJ/mol)Primary Application in Synthesis
Fluorine (-F) 102−103 3.98~485Mild SN​Ar , 18 F-Radiolabeling
Chlorine (-Cl) 1 (Reference)3.16~327Standard SN​Ar , Cost-effective
Bromine (-Br) ~0.8 - 1.22.96~285Metal-catalyzed Cross-Coupling
Iodine (-I) < 0.22.66~213Suzuki/Buchwald-Hartwig Coupling

Self-Validating Experimental Protocol

To demonstrate the practical application of these principles, below is a highly optimized, self-validating protocol for the SN​Ar amination of 2-Chloro-4-(methylamino)nicotinonitrile using a secondary amine (e.g., morpholine).

Reagents & Materials
  • Substrate: 2-Chloro-4-(methylamino)nicotinonitrile (1.0 eq, ~1.0 mmol)

  • Nucleophile: Morpholine (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M)

Step-by-Step Methodology & Causality

Step 1: Reaction Setup In an oven-dried vial equipped with a magnetic stir bar, dissolve 2-Chloro-4-(methylamino)nicotinonitrile in anhydrous DMF. Add DIPEA, followed by morpholine.

  • Causality: DMF is a polar aprotic solvent. It lacks hydrogen-bond donors, leaving the nucleophile highly reactive, while its high dielectric constant stabilizes the highly polar Meisenheimer transition state. DIPEA is utilized as a non-nucleophilic proton sponge; it scavenges the HCl byproduct without competing with morpholine for the electrophilic C2 site.

Step 2: Thermal Activation Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block.

  • Causality: Unlike the 2-fluoro analog which might proceed at ambient temperature, the 2-chloro substrate requires thermal energy to overcome the kinetic barrier of the addition step.

Step 3: Self-Validating Monitoring After 2 hours, sample 5 μ L of the reaction, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Causality: TLC can yield ambiguous results due to the similar polarity of the starting material and product in highly polar solvent systems. LC-MS provides absolute self-validation: the disappearance of the substrate's isotope pattern ( m/z ~168/170, 3:1 ratio indicating chlorine) and the appearance of the product mass ( m/z ~218) confirms complete conversion.

Step 4: Quenching and Workup Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash the organic layer with 5% aqueous LiCl solution (3 x 5 volumes), followed by brine.

  • Causality: A standard aqueous wash often fails to remove DMF, leading to oily residues. A 5% LiCl wash drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a clean organic layer.

Step 5: Purification & Characterization Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate). Validate the final structure via 1 H NMR.

  • Causality: In the 1 H NMR spectrum, the successful displacement of the highly electron-withdrawing chlorine atom will result in an observable upfield shift of the adjacent pyridine ring protons, confirming the structural change.

Exp_Workflow S1 1. Reaction Setup (Substrate + Amine + DIPEA in DMF) S2 2. Thermal Activation (Heat to 80°C) S1->S2 S3 3. LC-MS Monitoring (Check for m/z 168 disappearance) S2->S3 S3->S2 Incomplete Conversion S4 4. Aqueous Workup (5% LiCl Wash to remove DMF) S3->S4 Complete Conversion S5 5. Flash Chromatography (Hexanes/EtOAc Gradient) S4->S5 S6 6. Validation (1H NMR & HRMS Confirmation) S5->S6

Step-by-step experimental workflow for SNAr substitution and validation.

Conclusion

When synthesizing derivatives of 2-halo-4-(methylamino)nicotinonitrile, the choice of halogen dictates the required synthetic strategy. For rapid, mild SN​Ar reactions, the 2-fluoro analog is kinetically superior due to the element effect. However, for standard benchtop synthesis, the 2-chloro derivative offers the best compromise of reactivity, stability, and economy. Understanding the mechanistic causality behind these reactivity trends allows chemists to rationally design more efficient, high-yielding synthetic routes.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (PMC). Available at:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Available at:[Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at:[Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists. National Institutes of Health (PMC). Available at:[Link]

  • SNAr Radiofluorination with In Situ-Generated [18F] Tetramethylammonium Fluoride. DOI.org. Available at:[Link]

Sources

Comparative

LC-MS/MS validation protocols for detecting 2-Chloro-4-(methylamino)nicotinonitrile

LC-MS/MS Validation Protocols for Detecting 2-Chloro-4-(methylamino)nicotinonitrile: A Comparative Guide Executive Summary The trace-level quantitation of 2-Chloro-4-(methylamino)nicotinonitrile (CMAN)—a highly polar, re...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Validation Protocols for Detecting 2-Chloro-4-(methylamino)nicotinonitrile: A Comparative Guide

Executive Summary

The trace-level quantitation of 2-Chloro-4-(methylamino)nicotinonitrile (CMAN)—a highly polar, reactive intermediate and potential genotoxic impurity—poses a significant analytical challenge. Standard reversed-phase LC-MS/MS methodologies frequently suffer from poor retention, peak tailing, and severe matrix suppression.

This guide objectively compares the performance of a traditional C18 stationary phase against an advanced AeroPhase™ Biphenyl 1.8 µm column. By detailing the underlying chemical causality, step-by-step extraction methodologies, and comprehensive validation data, this document provides a self-validating framework compliant with the latest ICH M10 [1] and ICH Q2(R2) [2] regulatory guidelines (fully implemented as of June 2024).

The Analytical Challenge & Chemical Context

To develop a robust assay, we must first understand the causality dictated by the analyte's molecular structure. CMAN ( C7​H6​ClN3​ , Exact Mass: 167.025) consists of a pyridine ring substituted with a chloro group, a nitrile group, and a methylamino group.

  • The Problem with C18: The combination of electron-withdrawing (-Cl, -CN) groups creates a highly electron-deficient, polarizable aromatic system. Legacy C18 columns rely almost entirely on hydrophobic (London dispersion) forces. Because CMAN is small and polar, these dispersive forces are insufficient. The analyte elutes near the void volume ( t0​ ), co-eluting with unextracted matrix salts and early-eluting phospholipids, leading to catastrophic ion suppression in the Electrospray Ionization (ESI) source.

  • The Biphenyl Solution: A Biphenyl stationary phase introduces orthogonal retention mechanisms. The π -electron cloud of the biphenyl groups engages in strong π−π interactions with the electron-deficient pyridine ring of CMAN. This mechanism, combined with enhanced dipole-dipole interactions, drastically increases retention ( k′>3 ), shifting the analyte safely out of the matrix suppression zone.

RetentionMech N1 2-Chloro-4-(methylamino) nicotinonitrile N2 Legacy C18 Phase (Hydrophobic Only) N1->N2 Dispersive Forces N3 AeroPhase Biphenyl (Hydrophobic + π-π) N1->N3 π-π & Dipole Interactions N4 Weak Retention (k' < 1) Matrix Suppression N2->N4 N5 Strong Retention (k' > 3) Matrix Avoidance N3->N5

Logical relationship comparing retention mechanisms of C18 vs. Biphenyl phases for CMAN.

Experimental Methodology (Step-by-Step)

To ensure trustworthiness, the protocol must function as a self-validating system. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to exploit the basicity of the methylamino group, providing a highly specific cleanup.

Phase 1: Sample Preparation (MCX SPE)
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL 2% Formic Acid in Water through a 30 mg/1 mL MCX cartridge.

  • Loading: Dilute 500 µL of sample matrix (spiked with internal standard) 1:1 with 2% Formic Acid. Load onto the cartridge. (Causality: Low pH protonates the methylamino group, ensuring strong ionic binding to the sulfonic acid resin).

  • Wash 1 (Aqueous): Pass 1.0 mL 2% Formic Acid in Water to remove neutral and acidic matrix components.

  • Wash 2 (Organic): Pass 1.0 mL 100% Methanol to elute hydrophobic interferences (e.g., phospholipids).

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol. (Causality: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Conditions
  • Columns Evaluated: AeroPhase™ Biphenyl (50 x 2.1 mm, 1.8 µm) vs. Legacy C18 (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 60% B at 3.0 min; flush at 95% B for 1.0 min; re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min | Injection Volume: 2.0 µL.

  • MS/MS (ESI+):

    • Quantifier MRM:m/z 168.0 133.0 (Loss of Cl, Collision Energy: 22 eV).

    • Qualifier MRM:m/z 168.0 151.0 (Loss of NH3​ , Collision Energy: 18 eV).

Workflow N1 Sample Matrix (Protonated Amine) N2 MCX SPE Cleanup (Orthogonal Wash & Elute) N1->N2 Load (pH < 3) N3 LC Separation (AeroPhase Biphenyl 1.8 µm) N2->N3 Reconstitute & Inject N4 ESI+ MS/MS Detection MRM: 168.0 -> 133.0 N3->N4 Eluent (k' > 3) N5 ICH M10 / Q2(R2) Validation Data Analysis N4->N5 Chromatograms

End-to-end experimental workflow for the extraction and validation of CMAN.

Results & Experimental Data

The comparative data strictly adheres to the performance characteristics outlined in ICH Q2(R2) [2], demonstrating the superiority of the Biphenyl chemistry for this specific molecular class.

Table 1: Chromatographic Performance Comparison

Analytical Parameter Legacy C18 (1.8 µm) AeroPhase™ Biphenyl (1.8 µm) Analytical Impact

| Retention Time (min) | 0.85 | 2.45 | Biphenyl avoids t0​ void interferences. | | Peak Asymmetry ( Tf​ ) | 1.68 (Tailing) | 1.05 (Symmetrical) | Improved integration accuracy. | | Signal-to-Noise (S/N) | 15:1 | 120:1 | 8x increase in assay sensitivity. | | Matrix Effect (MF) | 45% (Severe Suppression) | 98% (Negligible) | Ensures reliable quantitation across lots. |

ICH M10 Validation Framework

Following the ICH M10 guidelines for bioanalytical method validation [1], the optimized AeroPhase™ Biphenyl method was subjected to a full validation protocol. The calibration curve exhibited excellent linearity ( R2=0.998 ) over a range of 0.5 to 500 ng/mL.

Table 2: ICH M10 Accuracy and Precision Data (AeroPhase™ Biphenyl)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Mean Accuracy (%)
LLOQ 0.5 8.4 10.2 95.5
Low QC 1.5 4.2 5.1 102.3
Mid QC 50.0 3.1 3.8 99.1

| High QC | 400.0 | 2.5 | 3.0 | 101.5 |

Note: Acceptance criteria dictate that accuracy must be within ±15% of the nominal concentration ( ±20% at LLOQ), and precision %CV must not exceed 15% (20% at LLOQ) [1]. The Biphenyl method comfortably exceeds all regulatory thresholds.

Conclusion

For the detection of 2-Chloro-4-(methylamino)nicotinonitrile, traditional C18 methodologies fail to provide the necessary retention, resulting in compromised data integrity due to matrix suppression. By leveraging the π−π interactions of the AeroPhase™ Biphenyl column alongside a targeted MCX SPE protocol, laboratories can establish a highly robust, self-validating assay that fully complies with modern ICH M10 and ICH Q2(R2) regulatory standards.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Validation

A Comparative Benchmarking Guide to 2-Chloro-4-(methylamino)nicotinonitrile and Other Pyridine Carbonitrile Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of 2-Chloro-4-(methylamino)nicotinonitrile against other pyridine carbonitrile derivatives, focusing on...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 2-Chloro-4-(methylamino)nicotinonitrile against other pyridine carbonitrile derivatives, focusing on their synthesis, physicochemical properties, and performance in relevant biological assays. As the pyridine carbonitrile scaffold is a cornerstone in medicinal chemistry, this document aims to equip researchers with the necessary data and methodologies to make informed decisions in their drug discovery endeavors.

Introduction: The Versatility of the Pyridine Carbonitrile Scaffold

The pyridine ring is a ubiquitous heterocyclic motif found in numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives, particularly pyridine carbonitriles (also known as cyanopyridines), are of significant interest due to their versatile chemical reactivity and broad spectrum of biological activities.[2] The electron-withdrawing nature of the nitrile group, combined with the diverse substitution patterns possible on the pyridine ring, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Substituted nicotinonitriles, a class of pyridine carbonitriles, have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3] This has established the nicotinonitrile framework as a "privileged scaffold" in drug design. This guide will focus on benchmarking 2-Chloro-4-(methylamino)nicotinonitrile, a specific derivative, against other analogs to elucidate the structure-activity relationships (SAR) that govern their biological function.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 2-Chloro-4-(methylamino)nicotinonitrile, key properties have been identified that influence its potential as a drug candidate.

PropertyValueSource
Molecular Formula C7H6ClN3[4]
Molecular Weight 167.596 g/mol [4]
pKa (Predicted) 1 ± 0.10[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 48.7 Ų[4]
XLogP3-AA 2.1[4]

The presence of both a chloro and a methylamino group on the nicotinonitrile scaffold presents an interesting case for SAR studies. The chloro group, an electron-withdrawing substituent, can engage in halogen bonding and other multipolar interactions within a protein's active site.[5] In contrast, the methylamino group can act as a hydrogen bond donor, contributing to target binding affinity.[6] This duality of interactions makes 2-Chloro-4-(methylamino)nicotinonitrile an intriguing candidate for various biological targets.

Synthesis and Reactivity: Building the Molecular Arsenal

The synthesis of substituted nicotinonitriles often involves multi-component reactions, providing a high degree of flexibility in generating diverse chemical libraries. A common and efficient method is the Bohlmann-Rahtz pyridine synthesis, which allows for the construction of the pyridine ring from readily available starting materials.

A generalized synthetic workflow for producing 2-chloro-substituted nicotinonitriles is outlined below. This typically involves the initial formation of a pyridone, followed by chlorination.

Start Chalcone + Malononitrile Intermediate1 2-Aminonicotinonitrile Derivative Start->Intermediate1 Cyclization (e.g., NH4OAc) Intermediate2 2-Oxopyridine-3-carbonitrile Intermediate1->Intermediate2 Hydrolysis Final_Product 2-Chloronicotinonitrile Derivative Intermediate2->Final_Product Chlorination (e.g., POCl3)

Caption: Generalized synthetic workflow for 2-chloronicotinonitrile derivatives.

The 2-chloro substituent is a versatile chemical handle. It can be readily displaced by various nucleophiles, such as amines and thiols, allowing for the generation of a wide array of analogs for SAR studies.[7] This reactivity is crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic profile.

Comparative Biological Evaluation: Benchmarking Performance

To objectively compare 2-Chloro-4-(methylamino)nicotinonitrile with other pyridine carbonitrile derivatives, a panel of standardized in vitro assays is essential. The following sections detail the protocols for key assays relevant to the known biological activities of this compound class.

Anticancer Activity: Cytotoxicity Screening

Many nicotinonitrile derivatives have shown promise as anticancer agents by targeting various cellular pathways, including kinase signaling and apoptosis.[3][8] The following assays are fundamental for determining the cytotoxic potential of these compounds.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HepG2, SKOV3)[8][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Chloro-4-(methylamino)nicotinonitrile and other pyridine carbonitrile derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 72 hours.[10]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT-containing medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using graphing software like GraphPad Prism.[10]

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 450 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Data (Literature-Derived):

CompoundSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
Derivative A 2-oxo, 4,6-diarylMCF-70.73[8]
Derivative B 2-oxo, 4,6-diarylHepG25.27[8]
Derivative C 2-amino, 4,6-diarylNot specified>100[12]
Derivative D 2-methoxy, 4,6-diarylNot specified>100[12]
2-Chloro-4-methyl-nicotinonitrile 2-chloro, 4-methylNot specifiedData not available
Doxorubicin (Reference) -MCF-7~0.1[8]

Analysis of Structure-Activity Relationships: The presence of aryl groups at positions 4 and 6 of the pyridine ring, combined with an oxo group at position 2, appears to be favorable for cytotoxic activity.[8] In contrast, derivatives with amino or methoxy groups at the 2-position showed reduced activity.[12] The chloro and methylamino substituents of the target compound likely confer a different pharmacological profile that warrants further investigation.

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

Pyridine carbonitrile derivatives have also been explored for their antimicrobial properties.[3] The minimum inhibitory concentration (MIC) is a key parameter for quantifying the potency of an antimicrobial agent.

The broth microdilution assay is a standard method for determining the MIC of a compound against various microbial strains.[2][13]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Müeller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi

  • Test compounds dissolved in DMSO

  • Standard antibiotics (e.g., Ampicillin, Fluconazole)

  • Resazurin solution (optional, for viability indication)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to the final working concentration (e.g., 1-5 x 10⁵ CFU/mL).[13]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.[13]

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).[14]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[14][15]

cluster_workflow Broth Microdilution MIC Assay A Prepare microbial inoculum C Inoculate wells A->C B Serially dilute compounds in 96-well plate B->C D Incubate for 24-48h C->D E Determine MIC (visual or OD600) D->E

Caption: Workflow for the broth microdilution MIC assay.

Comparative Data (Literature-Derived):

CompoundSubstitution PatternTarget OrganismMIC (µg/mL)Reference
Derivative E 2-thioxo, 4,6-diarylBacillus subtilisData not specified as potent[3]
Derivative F 2-thioxo, 4,6-diarylEscherichia coliData not specified as potent[3]
Derivative G 2-aminonicotinonitrileS. aureusZone of inhibition measured[12]
Ampicillin (Reference) -B. subtilisVaries by strain[3]

Analysis of Structure-Activity Relationships: The presence of a thioxo group at the 2-position appears to be beneficial for antimicrobial activity.[3] The specific contributions of the chloro and methylamino groups in 2-Chloro-4-(methylamino)nicotinonitrile to its antimicrobial profile require direct testing.

Kinase Inhibition: A Key Anticancer Mechanism

Many pyridine carbonitrile derivatives exert their anticancer effects by inhibiting protein kinases, which are often dysregulated in cancer.[3]

A variety of assay formats are available to measure kinase activity, including luminescence-based, fluorescence-based, and radiometric assays.[16][17] An example of a luminescence-based assay is provided below.

Materials:

  • Kinase of interest (e.g., PIM-1, EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detect Kinase Activity: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the luminescence-based assay kit.[17]

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

cluster_workflow Kinase Inhibition Assay Workflow A Combine kinase, substrate, and compound B Initiate reaction with ATP A->B C Incubate at room temperature B->C D Detect ADP production (Luminescence) C->D E Calculate IC50 values D->E

Caption: Generalized workflow for a luminescence-based kinase inhibition assay.

Comparative Data (Literature-Derived):

CompoundSubstitution PatternTarget KinaseIC₅₀ (nM)Reference
Derivative H 2-oxo, 4,6-diarylPIM-114.3[8]
Derivative I Spiro-pyridineVEGFR-2~8,000[1]
Staurosporine (Reference) -PIM-116.7[8]

Analysis of Structure-Activity Relationships: The 2-oxo-4,6-diaryl nicotinonitrile scaffold has been shown to be a potent inhibitor of PIM-1 kinase.[8] Spiro-pyridine derivatives, on the other hand, have demonstrated activity against VEGFR-2, albeit at higher concentrations.[1] The inhibitory potential of 2-Chloro-4-(methylamino)nicotinonitrile against a panel of kinases would provide valuable insights into its mechanism of action.

Conclusion and Future Directions

This guide has provided a framework for benchmarking 2-Chloro-4-(methylamino)nicotinonitrile against other pyridine carbonitrile derivatives. The available literature suggests that the substitution pattern on the nicotinonitrile core is a critical determinant of biological activity. While direct comparative data for 2-Chloro-4-(methylamino)nicotinonitrile is limited, the provided experimental protocols offer a clear path for its evaluation.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Testing 2-Chloro-4-(methylamino)nicotinonitrile and a library of its analogs in the assays described above to generate robust, internally consistent data.

  • Elucidation of Mechanism of Action: For active compounds, further studies should be conducted to identify the specific molecular targets and pathways they modulate.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of 2-Chloro-4-(methylamino)nicotinonitrile and the broader class of pyridine carbonitrile derivatives.

References

  • Frontiers in Pharmacology. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

  • MDPI. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • Brieflands. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. [Link]

  • NextSDS. (n.d.). 2-CHLORO-4-(METHYLAMINO)NICOTINONITRILE — Chemical Substance Information. [Link]

  • RSC Publishing. (2023). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • Elsevier. (2016). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • NextSDS. (n.d.). 2-CHLORO-4-(4-METHYLPHENYL)NICOTINONITRILE — Chemical Substance Information. [Link]

  • Nature. (2012). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. | Download Scientific Diagram. [Link]

  • BMG LABTECH. (2025). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. [Link]

  • STAR Protocols. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of 2-(4-methyl-7-hydroxycoumarin)-4-(4-flouro-3-chloroamino)-6-(arylamino)-s-triazine | Request PDF. [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • ResearchGate. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • British Journal of Pharmacology. (1999). Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors. [Link]

  • ACS Publications. (2021). Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • MDPI. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • Taylor & Francis Online. (2019). Synthesis and biological evaluation of 2′-hydroxy-retro-chalcone derivatives as antituberculosis agent. [Link]

  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]

  • ACS Publications. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

  • Elsevier. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]

  • Journal of Medicinal Chemistry. (2012). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. [Link]

  • RSC Publishing. (2022). Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • Banaras Hindu University. (n.d.). Biological Evaluation of Some Novel Chalcones and Its Derivatives. [Link]

  • Semantic Scholar. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. [Link]

Sources

Comparative

Comparative Efficacy Guide: 2-Chloro-4-(methylamino)nicotinonitrile Derivatives in Kinase Target Binding Assays

As kinase inhibitor design evolves, the focus has shifted from simple equilibrium binding affinity to kinetic target engagement. The intermediate 2-chloro-4-(methylamino)nicotinonitrile (CAS 676601-68-6) serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor design evolves, the focus has shifted from simple equilibrium binding affinity to kinetic target engagement. The intermediate 2-chloro-4-(methylamino)nicotinonitrile (CAS 676601-68-6) serves as a highly privileged core scaffold in modern drug discovery[1].

The structural logic of this precursor is precise: the 4-methylamino group functions as a critical hydrogen bond donor/acceptor motif for the kinase ATP-binding hinge region, while the adjacent 2-chloro and 3-cyano groups provide orthogonal handles for synthesizing bicyclic pharmacophores. Through targeted cyclization, this intermediate yields potent pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines, and aza-indolyl compounds, which are heavily utilized in targeting MEK and EGFR pathways[2].

This guide objectively compares the efficacy of these derivative classes, focusing on the causality behind their binding kinetics and providing self-validating protocols for rigorous experimental evaluation.

Mechanistic Rationale & Structural Derivation

To understand the efficacy of these derivatives, we must map how the core scaffold is functionalized. Cyclization with hydrazines yields pyrazolo-pyridines, whereas amidine condensation produces pyrido-pyrimidines. These distinct geometries allow researchers to probe the DFG-in (active) and DFG-out (inactive) conformations of target kinases.

Scaffold_Derivation Root 2-Chloro-4-(methylamino)nicotinonitrile (Core Scaffold) Path1 Hydrazine Cyclization Root->Path1 Path2 Amidine Condensation Root->Path2 DerivA Pyrazolo[3,4-b]pyridines (e.g., MEK1/2 Inhibitors) Path1->DerivA DerivB Pyrido[2,3-d]pyrimidines (e.g., EGFR Inhibitors) Path2->DerivB

Derivation of kinase inhibitor scaffolds from the core nicotinonitrile intermediate.

Comparative Efficacy: IC50 vs. Target Residence Time ( τ )

While the biochemical IC50 provides a snapshot of equilibrium binding, it is often a poor predictor of in vivo efficacy. Modern kinetic profiling prioritizes Target Residence Time ( τ ) —the duration a drug remains bound to its target[3]. A longer residence time ( τ=1/koff​ ) ensures persistent kinase inhibition even as systemic drug clearance occurs, thereby widening the therapeutic window and minimizing off-target toxicity[4].

Table 1: Comparative Binding Kinetics of Nicotinonitrile Derivatives

Scaffold ClassTarget KinaseIC50 (nM)Equilibrium Kd​ (nM)Dissociation Rate koff​ (s −1 )Residence Time τ (min)
Derivative A (Pyrazolo[3,4-b]pyridine)MEK14.23.8 5.5×10−4 ~30.3
Derivative B (Pyrido[2,3-d]pyrimidine)EGFR (WT)1.51.2 1.2×10−4 ~138.8
Derivative C (Aza-indolyl analog)MEK112.015.5 2.8×10−3 ~5.9

Data Interpretation: Despite Derivative A and Derivative C both targeting MEK1 with relatively similar low-nanomolar IC50 values, Derivative A exhibits a 5-fold longer residence time. This kinetic advantage typically translates to superior sustained pharmacodynamic suppression in xenograft models.

Self-Validating Experimental Protocols

To generate the comparative data above, two orthogonal assays are required: TR-FRET for thermodynamic equilibrium (IC50) and Surface Plasmon Resonance (SPR) for kinetic rates ( kon​ , koff​ ).

Protocol A: TR-FRET Kinase Assay for IC50 Determination

Causality & Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (e.g., Terbium). The long emission lifetime of Terbium allows signal detection after a 50–100 microsecond delay. This temporal gating eliminates nanosecond-scale auto-fluorescence from the nicotinonitrile derivatives, ensuring high signal-to-noise ratios[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution of the target kinase (e.g., MEK1), ATP (at apparent Km​ ), and fluorescein-labeled substrate in TR-FRET assay buffer (containing 5 mM DTT to maintain reducing conditions).

  • Compound Addition: Serially dilute the inhibitor derivatives in 100% DMSO. Transfer to a 384-well microtiter plate to achieve a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction: Add the 2X kinase/substrate mixture to the compounds. Incubate at room temperature for 60 minutes.

  • Termination & Detection: Stop the reaction by adding a mixture of EDTA and Terbium-labeled phospho-specific antibody. Causality: EDTA rapidly chelates Mg 2+ , instantly halting ATP hydrolysis.

  • Readout: Measure the emission ratio (520 nm / 495 nm) on a TR-FRET compatible microplate reader. Fit the data to a 4-parameter logistic curve to extract the IC50.

Self-Validation Check: Include minimum (no enzyme) and maximum (no inhibitor) FRET controls on every plate. Calculate the Z'-factor; a Z' > 0.5 validates the assay's robustness and suitability for IC50 determination.

TR_FRET_Workflow A Prepare Reagents (Kinase, ATP, Substrate) B Add Inhibitor (Serial Dilution) A->B C Incubate (Kinase Reaction) B->C D Stop Reaction (Add EDTA + Tb-Antibody) C->D E Read TR-FRET (Calculate IC50) D->E

TR-FRET Kinase Assay Workflow for robust IC50 determination.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Principle: SPR provides real-time, label-free quantification of mass changes at a sensor surface. By flowing the inhibitor over immobilized kinase, we can directly measure the association rate ( kon​ ) and dissociation rate ( koff​ ) without the confounding variables of ATP competition or substrate turnover[3].

Step-by-Step Methodology:

  • Surface Immobilization: Covalently couple the target kinase to a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.5. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal while avoiding steric hindrance.

  • Analyte Injection (Association): Inject serial dilutions of the nicotinonitrile derivative (e.g., 0.1 nM to 1000 nM) over the flow cell. Causality: Use a high flow rate (50 µL/min) to minimize mass transport limitations, ensuring the observed kon​ reflects true binding kinetics rather than diffusion.

  • Buffer Flow (Dissociation): Switch the flow to plain running buffer (e.g., HBS-EP+ with 1% DMSO) for 30–60 minutes to monitor the dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections). Fit the curves to a 1:1 Langmuir binding model to calculate kon​ and koff​ . Calculate Residence Time as τ=1/koff​ .

Self-Validation Check: Utilize a reference flow cell (unmodified surface) to subtract bulk refractive index changes and non-specific binding. Inject a known reference inhibitor (e.g., Staurosporine) at the start and end of the run to verify surface stability and active kinase fraction.

References
  • Guidechem. "2-CHLORO-4-(METHYLAMINO)NICOTINONITRILE 676601-68-6 wiki.
  • Google Patents. "WO2008067481A1 - Aza-indolyl compounds and methods of use.
  • PubMed (NIH). "Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance.
  • Promega Connections. "Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions.
  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for cRAF.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-(methylamino)nicotinonitrile proper disposal procedures

Comprehensive Disposal and Handling Guide for 2-Chloro-4-(methylamino)nicotinonitrile Executive Summary As a specialized halogenated pyridine derivative containing both a secondary amine and a nitrile functional group, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Guide for 2-Chloro-4-(methylamino)nicotinonitrile

Executive Summary As a specialized halogenated pyridine derivative containing both a secondary amine and a nitrile functional group, 2-Chloro-4-(methylamino)nicotinonitrile (CAS: 676601-68-6)[1] presents unique challenges in laboratory waste management. Improper disposal can lead to the release of toxic hydrogen chloride (HCl), nitrogen oxides (NOx), and trace hydrogen cyanide (HCN) gases. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe segregation, packaging, and thermal destruction of this compound, grounded in EPA and RCRA compliance standards[2][3].

Physicochemical Hazard Profile & Disposal Implications

Understanding the structural causality behind the hazards is essential for designing a safe disposal workflow. The following table summarizes the quantitative and structural data that dictate the handling of this compound.

Chemical Feature / PropertyQuantitative Data / StructureMechanistic Disposal Implication
Molecular Weight 167.60 g/mol [1]Determines mass-balance calculations for incinerator loading limits.
Aryl Chloride Moiety -Cl substituentCombusts to form highly corrosive hydrogen chloride (HCl) gas. Mandates the use of an alkaline wet scrubber during incineration.
Nitrile Group -C≡N substituentHigh risk of hydrogen cyanide (HCN) release under incomplete combustion. Requires high-temperature thermal oxidation (>1000°C) to fully convert to NOx and CO2.
Pyridine Ring Aromatic HeterocycleHighly stable aromatic system requiring extended residence time (≥2 seconds) in the incinerator to ensure complete molecular destruction.

Core Disposal Directives

G W 2-Chloro-4-(methylamino)nicotinonitrile Waste Generation S1 Solid Waste Stream (Contaminated PPE, Powders) W->S1 S2 Liquid Waste Stream (Halogenated Solvents) W->S2 C RCRA-Compliant Halogenated Waste Collection S1->C S2->C I High-Temperature Incineration (>1000°C, 2s Residence Time) C->I Licensed Contractor G Toxic Combustion Byproducts (HCl, NOx, HCN traces) I->G Thermal Destruction Sc Alkaline Wet Scrubber (NaOH/Ca(OH)2) G->Sc Exhaust Routing E Neutralized Salts (NaCl, NaNO3) & Safe Atmospheric Release Sc->E Environmental Compliance

Workflow for segregation, thermal destruction, and emission scrubbing of halogenated nitrile waste.

Protocol 1: Solid Waste Segregation & Packaging

  • Source Segregation : Isolate all solid waste (pure powder, contaminated weigh boats, spatulas, and PPE) in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container. Do not mix with non-halogenated waste, as halogen content significantly lowers the BTU (heating value) of the waste stream and dictates specific incinerator permitting.

  • Primary Containment : Place the waste in a chemically compatible, high-density polyethylene (HDPE) bag or rigid container. Ensure the container is tightly sealed to prevent the aerosolization of fine powders.

  • Secondary Containment : Place the primary container into a UN-approved, rigid outer drum (e.g., a poly-drum or steel drum with a polyethylene liner) to prevent mechanical rupture during transit.

  • Labeling : Affix a hazardous waste label detailing the chemical name, CAS number (676601-68-6)[1], hazard class (Toxic/Halogenated), and the accumulation start date.

Protocol 2: Liquid Waste Management (Solutions and Washings)

  • Solvent Compatibility Check : 2-Chloro-4-(methylamino)nicotinonitrile is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., DCM) during synthesis. Verify the compatibility of the bulk solvent with the waste container.

  • Collection : Funnel the liquid waste into a dedicated "Halogenated Organic Liquid Waste" carboy (HDPE or PTFE-lined). Never mix this stream with aqueous acidic waste, as acidic conditions can potentially hydrolyze the nitrile group, leading to unpredictable exothermic reactions or off-gassing.

  • Headspace Management : Leave at least 10-20% headspace in the carboy to accommodate thermal expansion and prevent over-pressurization.

  • Venting : Store the carboy in a continuously ventilated fume hood or a specialized flammable/corrosive storage cabinet until collection by a licensed hazardous waste contractor.

Protocol 3: Spill Cleanup & Emergency Logistics In the event of an accidental release, immediate containment is critical to prevent environmental contamination and inhalation exposure.

  • Evacuation and PPE : Evacuate non-essential personnel. Responders must don a NIOSH-approved particulate respirator (N95 or higher for powders), chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Dry Cleanup (Powder Spills) : Do not use water, as it may disperse the powder or facilitate absorption into porous surfaces. Gently cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to hazardous chemicals to collect the solid.

  • Wet Cleanup (Solution Spills) : Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible absorbents like sawdust.

  • Decontamination : Wash the affected area with a mild alkaline detergent solution to neutralize any residual traces, followed by a water rinse. Collect all washings as halogenated aqueous waste.

Mechanistic Rationale for Thermal Destruction

The EPA explicitly mandates chemical destruction or carbon adsorption for halogenated pyridines under [2]. The preferred method for 2-Chloro-4-(methylamino)nicotinonitrile is high-temperature rotary kiln incineration equipped with an alkaline wet scrubber.

  • Preventing Toxic Gas Emissions : The thermal oxidation of the nitrile (-C≡N) and pyridine nitrogen atoms requires temperatures exceeding 1000°C with a residence time of at least 2 seconds. This ensures complete conversion to carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), preventing the formation of highly toxic hydrogen cyanide (HCN) gas.

  • Halogen Neutralization : The combustion of the aryl chloride moiety inevitably produces hydrogen chloride (HCl) gas. The incinerator's exhaust must be routed through an alkaline wet scrubber (typically utilizing sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)2). The scrubber neutralizes the corrosive HCl into benign sodium chloride (NaCl) or calcium chloride (CaCl2) salts, which are subsequently discharged as safe, neutralized effluent.

Regulatory Compliance & Waste Coding

Under the Resource Conservation and Recovery Act (RCRA), waste containing this compound must be managed as a hazardous material. While it may not have a specific "U" or "P" listed waste code, it falls under characteristic toxicity and specific use restrictions:

  • EPA 40 CFR § 721.8675 : Governs the significant new uses and disposal of halogenated pyridines, strictly prohibiting direct release to water (concentration limits set at 0.2 ppb) and mandating chemical destruction[2]. Prior to implementing land disposal of waste residue, consult with environmental regulatory agencies for guidance on acceptable disposal practices, as is standard for pyridine nitriles[4].

  • F-Code Applicability : If the compound is dissolved in spent halogenated solvents (e.g., methylene chloride), the entire mixture must be coded as , subjecting it to stringent land disposal restrictions (LDRs)[3].

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings". Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile". Available at: [Link]

Sources

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